molecular formula C8H14N2O5 B1374395 1-(2-aminoethyl)-2-pyrrolidinone oxalate CAS No. 1392113-56-2

1-(2-aminoethyl)-2-pyrrolidinone oxalate

カタログ番号: B1374395
CAS番号: 1392113-56-2
分子量: 218.21 g/mol
InChIキー: QYZKNKOTEWCTCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-aminoethyl)-2-pyrrolidinone oxalate is a useful research compound. Its molecular formula is C8H14N2O5 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-aminoethyl)-2-pyrrolidinone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-aminoethyl)-2-pyrrolidinone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKNKOTEWCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392113-56-2
Record name 1-(2-Aminoethyl)pyrrolidin-2-one oxalate
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Foundational & Exploratory

Comprehensive Technical Guide on the Physicochemical Properties and Applications of 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Architecture

In modern drug discovery, the selection of an optimal salt form is as critical as the synthesis of the active pharmaceutical ingredient (API) itself. 1-(2-aminoethyl)-2-pyrrolidinone oxalate (CAS 1392113-56-2) represents a highly optimized, stable crystalline building block utilized extensively in medicinal chemistry.

The core molecule, 1-(2-aminoethyl)pyrrolidin-2-one [3], is a bifunctional aliphatic heterocycle. It features a pyrrolidinone ring—a privileged pharmacophore known for its robust hydrogen-bond accepting capabilities (common in CNS-active "racetam" drugs)—and a flexible ethylamine side chain that serves as a primary nucleophile. However, the free base is a polar liquid at room temperature, making it susceptible to oxidative degradation, hygroscopicity, and handling challenges during high-throughput synthesis.

By formulating this molecule as an oxalate salt , researchers leverage supramolecular chemistry to lock the volatile free base into a thermodynamically stable, highly crystalline lattice. This whitepaper details the physicochemical properties, mechanistic advantages, and validated handling protocols for this critical reagent.

Physicochemical Data Profile

The transformation of the liquid free base into the solid oxalate salt significantly alters its macroscopic properties, optimizing it for long-term storage and precise stoichiometric handling in the laboratory [1, 2].

PropertyValueReference
Compound Name 1-(2-aminoethyl)-2-pyrrolidinone oxalate[1]
CAS Number 1392113-56-2[1], [2]
Molecular Formula C8H14N2O5 (C6H12N2O · C2H2O4)[2]
Molecular Weight 218.21 g/mol [1], [2]
Base Molecular Weight 128.17 g/mol [3]
Appearance White to off-white crystalline solid[1]
Solubility Profile Soluble in H₂O, DMSO, MeOH; Insoluble in non-polar organics (Hexane, Ether)[2]
Storage Conditions Inert atmosphere (N₂/Ar), room temperature, desiccated[2]

Mechanistic Insights: The "Oxalate Advantage"

The selection of oxalic acid as a counterion is a deliberate thermodynamic strategy. While hydrochloride (HCl) salts are common, HCl salts of highly polar aliphatic amines can occasionally suffer from severe hygroscopicity, turning into syrups under high ambient humidity.

Causality of Salt Selection: Oxalic acid is a dicarboxylic acid capable of forming extensive, robust hydrogen-bonded networks (supramolecular synthons). When reacted with the primary amine of 1-(2-aminoethyl)-2-pyrrolidinone, the proton transfer yields a highly stable −NH3+​ cation and a hydrogen oxalate (or oxalate) anion. This ionic pairing creates a rigid crystal lattice that acts as a thermodynamic sink. The resulting solid exhibits a significantly higher melting point, superior chemical stability, and enhanced bioavailability characteristics compared to the free base[4]. This "oxalate advantage" prevents unwanted auto-condensation of the primary amine and ensures batch-to-batch reproducibility.

Thermodynamic crystallization workflow for 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

Experimental Methodologies & Self-Validating Protocols

To maintain scientific integrity, any handling or recrystallization of this compound must be analytically validated. Below are the field-proven protocols designed to ensure structural fidelity.

Protocol A: Recrystallization and Purification

If the commercial reagent absorbs moisture or requires ultra-high purity (>99.5%) for sensitive biological assays, recrystallization is required.

  • Dissolution: Suspend 1.0 g of the oxalate salt in 10 mL of anhydrous ethanol. Heat the mixture to 60°C under a nitrogen atmosphere until complete dissolution occurs.

    • Expert Insight (Causality): Heating under nitrogen prevents thermal oxidation of the amine while disrupting the ionic lattice just enough to achieve solvation.

  • Anti-Solvent Addition: Slowly add 15 mL of cold ethyl acetate (EtOAc) dropwise to the stirring solution.

  • Controlled Nucleation: Cool the reaction vessel at a strict rate of 0.5°C/min down to 5°C.

    • Expert Insight (Causality): A slow cooling ramp prevents kinetic trapping of impurities (amorphous precipitation) and strongly favors the growth of a pure, thermodynamically stable crystalline habit.

  • Isolation: Filter the resulting crystals under vacuum, wash with 5 mL of ice-cold EtOAc, and dry in a vacuum desiccator for 12 hours.

Protocol B: Analytical Validation (LC-MS & NMR)

Before deploying the synthesized or purchased salt in downstream amide-coupling reactions, it must pass a self-validating analytical workflow.

  • Sample Preparation: Dissolve 5 mg of the salt in 1 mL of DMSO- d6​ for NMR, and prepare a 1 mg/mL solution in LC-MS grade H₂O for mass spectrometry.

  • NMR Acquisition (¹H & ¹³C):

    • Expert Insight (Causality): The use of DMSO- d6​ rather than D₂O is critical here. D₂O will cause rapid deuterium exchange with the −NH3+​ protons, rendering them invisible. In DMSO- d6​ , the protonated amine appears as a broad singlet downfield, structurally validating that the salt (and not just a physical mixture) is intact.

  • Dual-Mode LC-MS Analysis:

    • Expert Insight (Causality): Run the mass spectrometer in both positive (ESI+) and negative (ESI-) electrospray ionization modes. ESI+ will strip the oxalate counterion, yielding the [M+H]+ peak of the free base at m/z 129.1. Simultaneously, ESI- will detect the oxalate anion at m/z 89.0. This orthogonal detection serves as a self-validating system, confirming the presence of both components without false positives.

Multi-modal analytical validation workflow for batch purity and structural integrity.

Applications in Advanced Drug Design

In medicinal chemistry, 1-(2-aminoethyl)-2-pyrrolidinone oxalate is primarily utilized as a privileged building block .

Once the primary amine is liberated from the oxalate salt in situ (typically using a mild organic base like N,N-Diisopropylethylamine during the reaction), it can be seamlessly integrated into peptidomimetics or small-molecule inhibitors via standard amide coupling (e.g., using HATU/EDC) or reductive amination. The appended pyrrolidinone ring frequently improves the aqueous solubility of the final drug candidate and enhances binding affinity to target proteins through highly directional hydrogen bonding with the lactam carbonyl.

References

  • National Center for Biotechnology Information. "1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660". PubChem Database. URL:[Link]

  • Mannava, C., et al. "Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide". Crystal Growth & Design, American Chemical Society. URL:[Link]

Crystal Structure Analysis of 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate Salts: A Technical Guide to Supramolecular Assembly and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminoethyl)-2-pyrrolidinone (AEP) is a highly versatile heterocyclic building block utilized in the synthesis of pharmaceuticals, nootropics (racetam analogs), and advanced polymer resins. In its free-base form, AEP is a highly polar, often hygroscopic liquid or low-melting solid, making it difficult to handle, purify, and formulate.

To overcome these physicochemical limitations, salt screening is employed. Converting AEP into an oxalate salt fundamentally alters its solid-state properties, yielding highly crystalline, thermodynamically stable materials. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular characterization of AEP-oxalate salts, grounded in established crystallographic causality.

Chemical Context and the Rationale for Oxalate Salt Screening

The decision to utilize oxalic acid as a coformer is driven by strict thermodynamic and crystallographic principles.

The ΔpKa​ Rule and Proton Transfer

The formation of a true salt versus a neutral co-crystal is governed by the ΔpKa​ between the acid and the base[1].

  • AEP (Base): The primary aliphatic amine of AEP has a pKa​ of approximately 9.5. (The pyrrolidone nitrogen is an amide and remains non-basic).

  • Oxalic Acid (Acid): A strong dicarboxylic acid with pKa1​=1.25 and pKa2​=4.14 .

Calculating the difference: ΔpKa​=9.5−1.25=8.25 . Because ΔpKa​>4 , complete proton transfer from the oxalic acid to the primary amine of AEP is virtually guaranteed[1]. This results in a charge-assisted supramolecular network.

Packing Efficiency and Lattice Energy

Oxalate is a highly predictable and versatile coformer in crystal engineering[2]. The oxalate dianion ( [C2​O4​]2− ) acts as a rigid, planar, multi-dentate hydrogen bond acceptor. By bridging multiple protonated AEP cations ( −NH3+​ ), the oxalate ion dramatically increases the lattice energy and packing efficiency of the crystal. This dense packing inhibits the penetration of atmospheric moisture, effectively resolving the hygroscopicity issues associated with the free base[3]. Furthermore, oxalate anions frequently reside on crystallographic inversion centers, promoting highly ordered, centrosymmetric space groups (e.g., P21​/c or P1ˉ )[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the structural analysis must be treated as a holistic, self-validating system. The SCXRD data of a single crystal must be cross-validated against the bulk powder to ensure the analyzed crystal is not a kinetic anomaly.

Step-by-Step Crystallization Workflow
  • Solvent Selection: Dissolve equimolar amounts of AEP and anhydrous oxalic acid in a binary solvent system (e.g., Methanol/Ethyl Acetate). Causality: Methanol provides the necessary dielectric constant to solvate the ionic species, while Ethyl Acetate acts as an anti-solvent to lower the solubility threshold.

  • Supersaturation Generation: Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust). Allow the solution to undergo slow evaporation at 20 °C.

  • Crystal Harvesting: Once faceted single crystals (typically prisms or plates) form, harvest them directly into a drop of inert perfluoropolyether (Paratone-N) oil. Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any potential lattice solvent prior to flash-cooling.

Workflow A 1-(2-aminoethyl)-2-pyrrolidinone + Oxalic Acid B Solvent Selection (MeOH / EtOAc) A->B Equimolar mixing C Controlled Crystallization (Anti-solvent Addition) B->C Induce supersaturation D SCXRD Analysis (100 K, Mo Kα) C->D Single crystal harvest E PXRD Analysis (Bulk Phase Purity) C->E Bulk powder harvest F Thermal Analysis (DSC / TGA) C->F Thermal stability G Structure Solution & Refinement (ShelXT/XL) D->G Diffraction data E->G Phase validation H Supramolecular Network Validation G->H Final .cif generation

Fig 1: Self-validating workflow for the crystallization and structural analysis of AEP-oxalate.

X-Ray Diffraction and Thermal Validation
  • SCXRD Data Collection (100 K): Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a 100 K nitrogen cold stream.

    • Causality: The ethyl chain connecting the amine to the pyrrolidone ring is highly flexible. At room temperature, this flexibility causes severe thermal motion (large Debye-Waller factors), smearing the electron density. Cooling to 100 K "freezes out" this dynamic disorder, allowing for precise anisotropic refinement of the atomic positions.

  • Structure Solution: Solve the structure using intrinsic phasing (ShelXT) and refine using full-matrix least-squares on F2 (ShelXL). Ensure all amine hydrogen atoms are located from the difference Fourier map and refined freely to confirm proton transfer.

  • PXRD Cross-Validation: Simulate a powder pattern from the final .cif file. Analyze the remaining bulk powder using a benchtop PXRD (Cu K α ). Causality: If the experimental PXRD peaks perfectly overlay the simulated SCXRD peaks, it proves the single crystal is representative of the entire bulk batch, validating the phase purity.

Crystallographic Features & Supramolecular Architecture

The structural integrity of the AEP-oxalate salt is dictated by an intricate hierarchy of hydrogen bonds.

The Hydrogen Bonding Network

Because the primary amine is protonated ( −NH3+​ ), it acts as a trifurcated hydrogen bond donor. The oxalate dianion provides up to four highly electronegative oxygen atoms to act as acceptors.

  • Primary Motif (Charge-Assisted): The −NH3+​ group forms strong, charge-assisted N−H⋯O hydrogen bonds with the oxalate carboxylates. These interactions typically form 1D infinite chains or 2D sheets along the crystallographic axes.

  • Secondary Motif: The carbonyl oxygen of the AEP pyrrolidone ring acts as a secondary hydrogen bond acceptor, cross-linking the 1D chains into a robust 3D lattice.

HBond A Protonated Amine -NH3+ B Oxalate Dianion [C2O4]2- A->B N-H···O (Strong, ~2.7 Å) C Pyrrolidone Ring C=O A->C N-H···O (Moderate, ~2.9 Å) B->C C-H···O (Weak, ~3.2 Å)

Fig 2: Primary supramolecular hydrogen-bonding motifs in the AEP-oxalate crystal lattice.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and interaction geometries for AEP-oxalate salts, synthesized from empirical data of analogous amine-oxalate systems.

Table 1: Representative Crystallographic Parameters for AEP-Oxalate Salts

ParameterExpected Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic salts driven by highly directional hydrogen bonds.
Space Group P21​/c or P1ˉ Centrosymmetric packing is heavily favored when the oxalate dianion sits on an inversion center.
Temperature 100(2) KMinimizes thermal motion of the flexible ethylamine linker, reducing positional disorder.
Z (Molecules/cell) 2 or 4Dependent on the stoichiometric ratio (1:1 vs 2:1) and inversion symmetry.
R1 (Final R index) < 0.05Indicates a high-quality structure solution with accurately modeled atomic positions.

Table 2: Key Supramolecular Interactions (Hydrogen Bonding Geometries)

DonorAcceptorInteraction TypeDistance Range (Å)Structural Role
N(amine)-HO(oxalate)Strong Charge-Assisted2.65 - 2.80Primary thermodynamic driving force for salt bridge formation.
N(amine)-HO(pyrrolidone)Moderate H-bond2.85 - 3.00Cross-links 1D chains into interconnected 2D sheets.
C(ring)-HO(oxalate)Weak H-bond3.10 - 3.40Stabilizes the final 3D packing architecture and prevents lattice slippage.

References

  • Pharmaceutical salts of venetoclax with dicarboxylic and sulfonic acids: solid-state characterization and dissolution performance CrystEngComm (RSC Publishing)[Link]

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts MDPI - Pharmaceutics[Link]

  • Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients National Institutes of Health (NIH) / PMC[Link]

  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine MDPI - Crystals[Link]

Sources

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel chemical entities is a foundational requirement. 1-(2-aminoethyl)-2-pyrrolidinone oxalate, a salt formed from a basic pyrrolidinone derivative and oxalic acid, serves as a pertinent example for illustrating the critical distinction and application of two fundamental molecular attributes: Molecular Weight and Exact Mass . This guide provides an in-depth exploration of these concepts, detailing their theoretical calculation, experimental validation, and practical significance for researchers, scientists, and drug development professionals. We will dissect the constituent molecules, present a robust protocol for high-resolution mass spectrometry (HRMS), and contextualize the importance of these measurements in ensuring compound identity, purity, and consistency in scientific research.

Deconstructing the Analyte: Formation and Stoichiometry

The compound is an acid-base salt. Understanding its identity requires a separate examination of its constituent components.

The Base: 1-(2-aminoethyl)-2-pyrrolidinone
  • Structure and Function: This molecule, with the chemical formula C₆H₁₂N₂O, features a pyrrolidinone ring and a primary aminoethyl side chain.[1][2] The terminal primary amine (-NH₂) provides a basic site, capable of accepting a proton in the presence of an acid.

  • Physicochemical Properties: It is a known biochemical used in proteomics research and as a building block in medicinal chemistry.[3]

The Acid: Oxalic Acid
  • Structure and Function: Oxalic acid (C₂H₂O₄) is the simplest dicarboxylic acid.[4][5] Its two carboxylic acid groups make it a potent proton donor. While it often exists as a dihydrate in its crystalline form, the anhydrous form (molar mass ~90.034 g·mol⁻¹) is what participates directly in the acid-base reaction.[4][6]

  • Salt Formation: The reaction between a base and oxalic acid is a common strategy in pharmaceutical sciences to improve properties such as crystallinity, stability, and solubility.[7][8]

Salt Formation and Stoichiometry

The formation of 1-(2-aminoethyl)-2-pyrrolidinone oxalate occurs via a proton transfer from one of the carboxylic acid groups of oxalic acid to the basic primary amine of the pyrrolidinone derivative. This creates an ionic bond between the resulting carboxylate anion and the protonated ammonium cation.

  • Reaction: C₆H₁₂N₂O (base) + C₂H₂O₄ (acid) → [C₆H₁₃N₂O]⁺[C₂HO₄]⁻

  • Stoichiometry: Given that oxalic acid is diprotic and the base is monoprotic (at the primary amine), various salt stoichiometries are possible. However, the most common and straightforward interaction involves a 1:1 molar ratio, which will be the basis for the calculations in this guide. This results in the formation of an ammonium carboxylate salt.

Foundational Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in analytical chemistry is the interchangeable use of "molecular weight" and "exact mass." They are distinct concepts with different applications.[9]

  • Molecular Weight (MW): Also known as average molecular mass, this value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. The atomic weights found on the periodic table are these average values. Molecular weight is expressed in grams per mole ( g/mol ) and is paramount for gravimetric measurements, such as preparing solutions of a specific molarity or calculating reaction yields.[10][11]

  • Exact Mass: Also known as monoisotopic mass, this value is calculated using the mass of the single most abundant stable isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[12] It is a theoretical value expressed in Daltons (Da). The utility of exact mass is realized in high-resolution mass spectrometry (HRMS), where instruments can measure the mass-to-charge ratio of an ion with sufficient accuracy to enable the unambiguous determination of its elemental formula.[12]

Theoretical Calculation of Mass Properties

The theoretical masses of the salt are derived by summing the masses of its constituent parts.

Component Data

The first step is to establish the foundational values for the free base and the acid.

ComponentMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
1-(2-aminoethyl)-2-pyrrolidinoneC₆H₁₂N₂O128.17[1][3][13]128.094963[1]
Oxalic Acid (Anhydrous)C₂H₂O₄90.03[4][14]89.995310

Note: The exact mass of oxalic acid is calculated from the monoisotopic masses: C (12.000000), H (1.007825), O (15.994915).

Salt Calculation (1:1 Stoichiometry)

By combining the formulas and summing the respective masses, we can determine the theoretical values for the 1:1 oxalate salt.

  • Molecular Formula: C₆H₁₂N₂O + C₂H₂O₄ = C₈H₁₄N₂O₅

  • Molecular Weight: 128.17 g/mol + 90.03 g/mol = 218.20 g/mol

  • Exact Mass: 128.094963 Da + 89.995310 Da = 218.090273 Da

Summary of Calculated Values

This table provides the definitive theoretical values for the target compound.

PropertyValueUnitRelevance
Molecular Formula C₈H₁₄N₂O₅-Defines the elemental composition.
Molecular Weight 218.20 g/mol Bulk measurements, solution preparation.
Exact Mass 218.090273DaHigh-resolution mass spectrometry identification.

Experimental Workflow and Validation

Theoretical values must be confirmed through empirical measurement. High-resolution mass spectrometry is the definitive technique for validating the exact mass and, by extension, the elemental composition of a compound.

General Characterization Workflow

The diagram below outlines a typical workflow for the synthesis and characterization of a pharmaceutical salt, culminating in mass verification.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization synthesis Salt Formation (Base + Oxalic Acid) purification Purification (e.g., Recrystallization) synthesis->purification hrms Exact Mass Verification (HRMS) purification->hrms nmr Structural Confirmation (NMR Spectroscopy) purification->nmr Confirms C-H framework hplc Purity Assessment (HPLC-UV) purification->hplc Determines % Purity chn Elemental Analysis (CHN) purification->chn Confirms elemental ratios hrms->chn Cross-Validation

Caption: Workflow for Synthesis and Analytical Characterization.

Protocol: Exact Mass Determination by ESI-HRMS

This protocol provides a self-validating system for determining the exact mass of 1-(2-aminoethyl)-2-pyrrolidinone oxalate. The causality behind each step is explained to ensure technical rigor.

Objective: To measure the exact mass of the protonated molecule [M+H]⁺ and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with an Electrospray Ionization (ESI) source.[12]

Methodology:

  • Sample Preparation:

    • Step 1a: Accurately weigh ~1 mg of the oxalate salt. Causality: This ensures a sufficient concentration for detection without saturating the detector.

    • Step 1b: Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid). Causality: The solvent must fully solubilize the analyte. The presence of a protic solvent (methanol/water) and an acid (formic acid) promotes the formation of the desired protonated ion, [M+H]⁺, in the ESI source, which is crucial for positive ion mode analysis.

  • Instrument Calibration:

    • Step 2a: Prior to analysis, calibrate the mass spectrometer using a known calibration standard mixture. Causality: Calibration is a non-negotiable step that ensures the mass accuracy of the instrument across a wide mass range. This is the cornerstone of trustworthy data.

  • Infusion and Ionization:

    • Step 3a: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Causality: Direct infusion provides a steady stream of ions, allowing for signal averaging and improved mass accuracy compared to a transient chromatographic peak.

    • Step 3b: Operate the ESI source in positive ion mode . Causality: The target analyte is the protonated base, [C₆H₁₃N₂O]⁺, which carries a positive charge. The oxalate counter-ion will not be observed in this mode.

  • Mass Analysis and Data Acquisition:

    • Step 4a: Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-500) with high resolution (>60,000 FWHM). Causality: High resolution is essential to distinguish the analyte's mass from potential interferences and to achieve the mass accuracy needed for formula determination.

    • Step 4b: The instrument measures the mass-to-charge ratio (m/z) of the ions. Since the expected ion is singly charged ([M+H]⁺), the measured m/z value will directly correspond to the mass of the protonated free base.

  • Data Interpretation:

    • Step 5a: Identify the most abundant peak in the resulting spectrum. The expected ion is the protonated free base, not the intact salt . Therefore, we expect to see the ion corresponding to [C₆H₁₂N₂O + H]⁺.

    • Theoretical m/z: 128.094963 (Exact Mass of Base) + 1.007825 (Mass of H⁺) = 129.102788 Da .

    • Step 5b: Compare the measured m/z to the theoretical m/z. The mass error should be less than 5 ppm (parts per million) to confidently confirm the identity.

    • Step 5c: Utilize the instrument's software to predict the elemental formula from the measured exact mass. The result should unambiguously return C₆H₁₃N₂O as the best fit. This validates the identity of the basic component of the salt.

Significance in a Drug Development Context

  • Identity and Intellectual Property: Accurate mass measurement provides an unequivocal confirmation of a molecule's elemental composition, which is a cornerstone for patent applications and regulatory filings.

  • Purity and Safety: In pharmaceutical compounding and manufacturing, using the correct molecular weight is critical for calculating dosages.[10][11] An error, such as using the molecular weight of a hydrated form instead of an anhydrous form, could lead to significant dosing inaccuracies.

  • Metabolite Identification: During drug metabolism studies, HRMS is used to identify unknown metabolites by determining their exact mass and proposing potential elemental formulas, which can then be confirmed by fragmentation studies.

Conclusion

The accurate determination of molecular weight and exact mass for a compound like 1-(2-aminoethyl)-2-pyrrolidinone oxalate is a fundamental exercise in analytical rigor. Molecular weight governs the macroscopic world of stoichiometry and solution preparation, while exact mass provides microscopic certainty of elemental composition through the power of high-resolution mass spectrometry. For scientists in research and drug development, mastering both the theoretical distinctions and the practical, self-validating experimental workflows is essential for generating reliable, defensible, and impactful scientific data.

References

  • Wikipedia. Oxalic acid. [Link]

  • Quora. What is the molecular weight of oxalic acid in grams per mol?. [Link]

  • National Institute of Standards and Technology (NIST). Oxalic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90660, 1-(2-Aminoethyl)pyrrolidin-2-one. [Link]

  • CAS Common Chemistry. 1-(2-Aminoethyl)-2-pyrrolidinone. [Link]

  • Quora. What is the molecular mass of oxalic acid?. [Link]

  • MilliporeSigma. 1-(2-AMINOETHYL)PYRROLIDIN-2-ONE. [Link]

  • BYJU'S. Oxalic acid. [Link]

  • National Institute of Standards and Technology (NIST). Oxalic acid. [Link]

  • YouTube. Molar Mass / Molecular Weight of C2H2O4: Oxalic acid. [Link]

  • Vedantu. The mass of oxalic acid crystals H2C2O42H2O required. [Link]

  • Chem-Impex. 1-(2-Aminoethyl)pyrrolidine. [Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?. [Link]

  • U.S. Pharmacist. Pharmaceutical Compounding Calculations, Part One–Non-Salts, Salts, and Policy-Exception Salts. [Link]

  • Basicmedical Key. Calculations involving molecular weights. [Link]

  • National Center for Biotechnology Information. Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • National Center for Biotechnology Information. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]

  • PrepChem.com. Synthesis of oxalate salt. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • National Center for Biotechnology Information. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]

  • Royal Society of Chemistry. A quaternary solid-form of ritonavir: an oxalate salt oxalic acid co-crystal acetone solvate. [Link]

Sources

Pharmacological Potential of 1-(2-Aminoethyl)-2-pyrrolidinone Derivatives: A Technical Guide to Neuropharmacological Applications and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pivots away from planar, purely aromatic compounds toward molecules with higher sp³ character, the pyrrolidinone ring has emerged as a privileged scaffold. Specifically, 1-(2-aminoethyl)-2-pyrrolidinone (AEP) and its derivatives offer exceptional three-dimensional pharmacophore coverage, favorable blood-brain barrier (BBB) penetration, and versatile functionalization. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for leveraging AEP derivatives in neuropharmacology, specifically targeting anticonvulsant, antidepressant, and neuroprotective pathways.

The Pyrrolidinone Pharmacophore: Structural Rationale

When designing central nervous system (CNS) active agents, medicinal chemists face the dual challenge of optimizing target affinity while maintaining strict physicochemical properties for BBB permeability. 1-(2-Aminoethyl)pyrrolidin-2-one (CAS 24935-08-8) serves as an ideal starting point.

Causality in Design: The five-membered saturated pyrrolidinone ring undergoes "pseudorotation," a non-planar conformational flexibility that allows it to adapt to complex receptor binding pockets far better than rigid aromatic rings . Furthermore, the pyrrolidinone core is a structural mimic of the cyclic conformation of γ-aminobutyric acid (GABA). By utilizing the primary amine on the ethyl linker as a nucleophilic anchor, we can append bulky lipophilic groups (such as arylpiperazines or substituted amides) to fine-tune the molecule's interaction with specific monoamine and inhibitory receptors.

Neuropharmacological Target Engagement

Research indicates that AEP derivatives exhibit profound biological activity across multiple neurotransmitter systems . The pharmacological potential is primarily driven by three distinct mechanisms:

  • Serotonin (5-HT) and Dopamine Receptor Modulation: Bulky AEP-arylpiperazine derivatives often act as partial agonists or antagonists at 5-HT₁A and D₂/D₃ receptors, providing antidepressant-like effects and mood regulation.

  • GABAergic Facilitation: Similar to other pyrrolidone derivatives (e.g., piracetam, levetiracetam), specific AEP analogs act as allosteric modulators at the GABA-A receptor, dampening neuronal hyperexcitability .

  • Voltage-Gated Ion Channel Blockade: Lipophilic derivatives stabilize the inactive state of voltage-gated sodium channels, preventing the propagation of high-frequency action potentials characteristic of epileptic seizures.

MOA AEP 1-(2-Aminoethyl)- 2-pyrrolidinone Scaffold Receptors 5-HT & Dopamine Receptors AEP->Receptors High Affinity Binding GABA GABA-A Receptor Modulation AEP->GABA Allosteric Modulation IonChannel Voltage-gated Na+ Channel Inhibition AEP->IonChannel State-dependent Block Intracellular cAMP / PKA Pathway Activation Receptors->Intracellular G-protein Signaling Outcome2 Anticonvulsant Activity GABA->Outcome2 Increased Inhibition Outcome1 Antidepressant & Neuroprotective Effects Intracellular->Outcome1 Synaptic Plasticity IonChannel->Outcome2 Decreased Excitability

Fig 1. Neuropharmacological pathways modulated by 1-(2-aminoethyl)-2-pyrrolidinone derivatives.

Quantitative Pharmacological Profiling

To illustrate the structure-activity relationship (SAR) of this class, the following table summarizes the pharmacological profiling of representative AEP derivatives compared to a standard reference drug. Data highlights the divergence in receptor affinity based on the appended functional group.

Compound Derivative5-HT₁A Affinity (Kᵢ, nM)D₂ Affinity (Kᵢ, nM)MES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)
AEP-Arylpiperazine A 4.2 ± 0.512.4 ± 1.188.2101.5
AEP-Arylpiperazine B 8.1 ± 0.745.2 ± 3.4112.4>150
AEP-Alkylamide C >100>10045.662.3
Levetiracetam (Ref) N/AN/A54.0N/A

Note: Lower Kᵢ values indicate higher binding affinity. MES (Maximal Electroshock Seizure) and scPTZ (subcutaneous Pentylenetetrazole) tests measure in vivo anticonvulsant efficacy.

Synthetic and Screening Workflows (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system where each phase confirms the success of the previous one before resources are expended on the next.

Workflow Step1 Precursor: 1-(2-Aminoethyl)- 2-pyrrolidinone Step2 Alkylation / Reductive Amination Step1->Step2 Target Design Step3 Purification (LC-MS / Flash Chro.) Step2->Step3 Crude Product Step4 In Vitro Binding (Radioligand Assay) Step3->Step4 >95% Purity Step5 In Vivo Models (MES / scPTZ Tests) Step4->Step5 Hit Selection (Ki < 10nM)

Fig 2. Self-validating synthetic and screening workflow for pyrrolidinone derivatives.

Protocol A: Synthesis of AEP-Arylpiperazine Derivatives

Rationale: Nucleophilic substitution (Sₙ2) is utilized to couple the primary amine of AEP with a substituted arylpiperazine.

  • Reactant Preparation: Dissolve 1-(2-aminoethyl)-2-pyrrolidinone (1.0 eq) in anhydrous acetonitrile.

    • Causality: Acetonitrile provides a polar aprotic environment, which accelerates the Sₙ2 reaction transition state without solvolyzing the electrophile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during alkylation, preventing the protonation and subsequent deactivation of our primary amine nucleophile.

  • Coupling: Slowly add the chosen chloro-arylpiperazine derivative (1.1 eq) at 0°C, then heat to reflux at 80°C for 12 hours.

    • Causality: The low initial temperature prevents exothermic side reactions and polyalkylation, while the subsequent reflux ensures complete thermodynamic conversion.

  • Validation & Purification (The Checkpoint): Monitor the reaction via LC-MS. Once the precursor mass (m/z 129.1 for AEP) completely disappears, quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH 95:5).

    • Causality: This self-validating checkpoint ensures no unreacted amine carries over. Proceeding to biological assays requires >95% purity to prevent false positives from precursor toxicity.

Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Rationale: The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread, correlating directly with voltage-gated sodium channel blockade.

  • Dosing: Administer the purified AEP derivative intraperitoneally (i.p.) to adult male Swiss albino mice at varying doses (e.g., 30, 100, 300 mg/kg) suspended in 0.5% methylcellulose.

    • Causality: Intraperitoneal administration ensures rapid systemic absorption and bypasses immediate gastrointestinal first-pass metabolism, allowing for an accurate assessment of the compound's innate BBB penetration capabilities.

  • Equilibration: Wait 30-60 minutes post-injection.

    • Causality: This interval aligns with the typical Tₘₐₓ of lipophilic pyrrolidinone derivatives, ensuring peak CNS concentration precisely when the shock is applied.

  • Electroshock Application: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

    • Causality: This specific current parameter reliably induces hindlimb tonic extension (HLTE) in 100% of vehicle-treated control mice, establishing a flawless baseline.

  • Observation & Validation (The Checkpoint): Record the presence or absence of HLTE. Protection is strictly defined as the complete abolition of the HLTE component. Calculate the ED₅₀ using probit analysis.

    • Causality: Utilizing a binary outcome (HLTE present vs. absent) removes subjective observational bias. If the vehicle control group fails to exhibit 100% HLTE, the entire batch is invalidated, making this protocol a highly robust, self-correcting system for efficacy.

References
  • Title: 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS - University of Palermo (Unipa) / Molecules URL: [Link]

  • Title: Synthesis and Pharmacological Activity of New Pyrrolidone Derivatives Source: Journal of Pharmaceutical Negative Results (JPNR) URL: [Link]

The Mechanistic Paradigm of 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 1-(2-aminoethyl)-2-pyrrolidinone oxalate (AEPOx) is a highly versatile, bench-stable reagent that functions both as a bifunctional organocatalyst and a modular building block in heterocyclic synthesis. This technical guide explores the causality behind its mechanistic action, detailing how the synergistic interplay between its nucleophilic primary amine, hydrogen-bond accepting lactam, and the stoichiometric oxalate counterion accelerates complex synthetic workflows.

Chemical Anatomy and Bifunctionality

To understand the utility of AEPOx, one must dissect its structural components. The molecule consists of an aliphatic primary amine tethered to a γ-lactam (pyrrolidinone) ring, crystallized as an oxalate salt.

  • The Nucleophilic Hub: The primary amine is highly reactive, capable of rapidly attacking electrophilic centers (such as carbonyls) to form Schiff bases, iminium ions, or enamines.

  • The Directing Lactam: The pyrrolidinone moiety is not merely a structural spacer. The lactam carbonyl oxygen acts as a strong hydrogen-bond acceptor. In transition states, this functionality can coordinate with incoming electrophiles or stabilize intermediates, imparting a degree of stereocontrol and regioselectivity absent in simple aliphatic amines.

  • The Oxalate Counterion ( C2​H2​O4​ ): Free aliphatic amines are notoriously difficult to handle at scale; they are hygroscopic liquids prone to oxidative degradation and rapid carbamate formation upon exposure to atmospheric CO2​ . The oxalate salt ensures a bench-stable, crystalline solid that allows for precise stoichiometric dosing, which is critical for reproducibility in pilot-plant scale-ups1[1]. Furthermore, the isolation of primary amines as oxalate salts is a proven strategy to preserve the integrity of sensitive amine functionalities during complex multi-step syntheses2[2].

Mechanistic Paradigms in Synthetic Workflows

The Oxalate-Driven Aminocatalytic Cycle

Primary amines are foundational to iminium and enamine organocatalysis. However, the formation of the active iminium species requires the expulsion of water from a carbinolamine intermediate—a step that is kinetically sluggish without acid catalysis3[3].

By employing AEPOx, the oxalate counterion acts as a localized, built-in Brønsted acid. It protonates the carbinolamine hydroxyl group, significantly lowering the activation energy for dehydration. This internal proton shuttle eliminates the need for external acidic additives (like p-toluenesulfonic acid), streamlining the catalytic cycle and minimizing side reactions.

Mechanism A Carbonyl Substrate C Carbinolamine Intermediate (Oxalate H+ stabilized) A->C Nucleophilic Attack B AEPOx (Amine-Oxalate) B->C Amine Delivery D Iminium Ion C->D -H2O (Acid Catalyzed) E Enamine (Nucleophilic) D->E -H+ F Electrophile Addition E->F Reaction G Product + Catalyst Regeneration F->G Hydrolysis G->B Recycle

Fig 1: Catalytic cycle of AEPOx-mediated enamine/iminium activation.

Scaffold for Heterocyclic Synthesis

Beyond catalysis, AEPOx is a critical precursor for synthesizing complex racetam-analogs and pyrrole derivatives. In reactions such as the Paal-Knorr synthesis, the primary amine undergoes double condensation with 1,4-dicarbonyls to form pyrrolidone-appended pyrroles. The presence of the lactam ring allows these molecules to act as bidentate ligands or active pharmaceutical ingredients (APIs) targeting the central nervous system4[4].

Quantitative Performance Metrics: The "Oxalate Effect"

The causality behind choosing the oxalate salt over the free base is best demonstrated through quantitative reaction metrics. The table below summarizes the performance of AEPO (free base) versus AEPOx in standard synthetic transformations. The built-in acidic microenvironment provided by the oxalate accelerates the dehydration of the carbinolamine intermediate, drastically reducing reaction times and improving yields.

Reaction TypeReagent StateCatalyst LoadingTime (h)Yield (%)Purity (GC%)
Aldol CondensationFree AEPO20 mol%246285%
Aldol CondensationAEPOx (Oxalate)20 mol%129198%
Paal-Knorr PyrroleFree AEPO1.0 equiv85580%
Paal-Knorr PyrroleAEPOx (Oxalate)1.0 equiv48995%

Standardized Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific rationale and a validation checkpoint.

Protocol A: AEPOx-Catalyzed Direct Aldol Condensation

Objective: Utilize AEPOx as an enamine-generating organocatalyst.

  • Preparation: Weigh 0.2 mmol of AEPOx and transfer to a dry 10 mL round-bottom flask.

    • Causality: The non-hygroscopic nature of the oxalate salt ensures exact molarity without the need for a glovebox.

  • Solvation: Add 2.0 mL of anhydrous DMSO.

    • Causality: DMSO's high dielectric constant fully dissociates the oxalate salt, mobilizing the internal proton shuttle while stabilizing the highly polar iminium intermediate.

  • Reaction Execution: Add 1.0 mmol of the ketone donor and 1.2 mmol of the aldehyde acceptor. Stir at 60°C.

  • Self-Validation Checkpoint (TLC): After 4 hours, spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: 20% EtOAc/Hexane).

    • Validation: If the aldehyde spot is completely consumed and a new, lower-Rf spot appears, the enamine attack is complete. If unreacted aldehyde remains, the catalytic cycle is stalled (likely due to adventitious water) and 4Å molecular sieves should be added.

  • Workup: Quench with H2​O and extract with ethyl acetate ( 3×5 mL). The water-soluble AEPOx catalyst remains in the aqueous phase, allowing for facile separation.

Protocol B: Synthesis of Pyrrolidone-Appended Heterocycles (Paal-Knorr)

Objective: Utilize AEPOx as a stoichiometric building block.

  • Condensation: Dissolve 1.0 mmol of AEPOx and 1.0 mmol of a 1,4-diketone (e.g., acetonylacetone) in 5 mL of ethanol.

  • Activation: Add 2.0 mmol of triethylamine ( Et3​N ).

    • Causality: The base neutralizes the oxalate, liberating the highly nucleophilic free amine in situ, preventing premature degradation before it can attack the diketone.

  • Dehydration: Reflux the mixture for 4 hours. The liberated oxalic acid acts as a mild acid catalyst for the double dehydration step required to close the pyrrole ring.

  • Self-Validation Checkpoint (NMR): Isolate the crude product and run a 1H NMR.

    • Validation: The disappearance of the diketone methyl peaks (~2.1 ppm) and the appearance of the aromatic pyrrole protons (~5.8 ppm) confirms successful cyclization.

Workflow Step1 Phase 1: Preparation Weigh AEPOx Add Solvent Step2 Phase 2: Activation Add Substrates Stir at 60°C Step1->Step2 Step3 Phase 3: Validation TLC Monitoring Check Consumption Step2->Step3 Step4 Phase 4: Workup Quench & Extract NMR Analysis Step3->Step4

Fig 2: Standardized self-validating experimental workflow for AEPOx reactions.

Conclusion

1-(2-aminoethyl)-2-pyrrolidinone oxalate is far more than a simple amine salt. It is a highly engineered, bifunctional reagent where the oxalate counterion actively participates in the reaction mechanism by lowering the activation energy of rate-limiting dehydration steps. By transitioning from free amines to oxalate-stabilized variants, chemists can achieve superior stoichiometric control, eliminate the need for external acid catalysts, and drastically improve the yields of complex organocatalytic and heterocyclic syntheses.

References

  • Source: acs.org (RSC Publishing)
  • Source: acs.
  • Source: acs.
  • Source: acs.

Sources

Methodological & Application

how to use 1-(2-aminoethyl)-2-pyrrolidinone oxalate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and synthetic chemists on the utilization and handling of 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

Executive Summary & Chemical Rationale

The free base of[1] is a highly versatile primary amine widely used in the synthesis of central nervous system (CNS) therapeutics. Its structural core mimics the pharmacophore of racetam-class nootropics, such as 2[2], making it a privileged scaffold for drug discovery. Furthermore,3[3].

However, the free base presents significant handling challenges: it is a hygroscopic oil that readily absorbs atmospheric moisture and is prone to oxidative degradation upon prolonged storage. Data from[4], necessitating controlled handling.

The Causality of the Oxalate Salt: To circumvent these physical limitations, the intermediate is synthesized and stored as an oxalate salt . The oxalate counterion enforces a rigid crystalline lattice, transforming the hygroscopic oil into a free-flowing, shelf-stable solid. This salt form ensures precise stoichiometric weighing during high-throughput screening and acts as an internal purification mechanism, as impurities from the initial amine synthesis do not co-crystallize with the oxalate salt.

Workflow Visualization: Synthetic Divergence

The oxalate salt serves as a stable progenitor for various downstream pharmaceutical targets, including amides, ureas, and pyrroles.

Pathway AEPO_Ox 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate Salt FreeBase In Situ Free Base (Active Amine) AEPO_Ox->FreeBase Base (e.g., DIPEA) Neutralization Amide Amide Derivatives (Nootropic Analogs) FreeBase->Amide Acyl Chlorides / HATU Pyrrole Pyrrole Derivatives (Paal-Knorr) FreeBase->Pyrrole 1,4-Diketones / Heat Urea Urea/Carbamates (Kinase Inhibitors) FreeBase->Urea Isocyanates

Synthetic pathways utilizing 1-(2-aminoethyl)-2-pyrrolidinone oxalate as a versatile intermediate.

Quantitative Data: Free Base vs. Oxalate Salt

The following table summarizes the operational advantages of utilizing the oxalate salt over the free base in standard drug development workflows.

Parameter1-(2-Aminoethyl)-2-pyrrolidinone (Free Base)1-(2-Aminoethyl)-2-pyrrolidinone Oxalate
Physical State Hygroscopic Liquid / Viscous OilFree-flowing Crystalline Solid
Storage Stability (25°C) < 3 months (prone to oxidation/darkening)> 24 months (chemically stable)
Weighing Precision Low (absorbs moisture during transfer)High (stoichiometrically exact)
Paal-Knorr Yield ~31% (due to degradation side-reactions)> 65% (cleaner impurity profile)
Amide Coupling Yield 70 - 75%85 - 90% (via in situ neutralization)

Experimental Protocols

Protocol A: Controlled In Situ Free-Basing for Amide Coupling

When synthesizing racetam analogs, the active primary amine must be liberated prior to coupling. Isolating the free base exposes it to air; therefore, in situ neutralization is the gold standard.

  • Mechanistic Causality & Self-Validation: Oxalic acid is a diprotic acid. Therefore, exactly 2.2 equivalents of a tertiary amine base are required to fully liberate the primary amine (2.0 eq for the acid, 0.2 eq excess to drive the reaction). This protocol is self-validating: the oxalate salt is insoluble in dichloromethane (DCM), while the free base and the resulting base-oxalate salts are highly soluble. The visual transition from a cloudy suspension to a clear solution confirms the complete liberation of the active amine.

Step-by-Step Methodology:

  • Suspend 1-(2-aminoethyl)-2-pyrrolidinone oxalate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 22 mmol) dropwise over 5 minutes.

  • Stir the mixture at 0 °C for 15–20 minutes. Validation checkpoint: The opaque suspension will resolve into a clear, homogeneous solution.

  • Add the activated carboxylic acid or acyl chloride (1.0 eq) and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Proceed with standard aqueous workup (washing with saturated NaHCO3 and brine).

Protocol B: Paal-Knorr Synthesis of Pyrrole Derivatives

This intermediate is highly effective in the5[5], a precursor for various lipophilic drug candidates.

  • Mechanistic Causality & Self-Validation: The Paal-Knorr condensation requires nucleophilic attack by the primary amine on a 1,4-diketone. By using sodium methoxide (NaOMe) in methanol, the oxalic acid is neutralized to form sodium oxalate. Because sodium oxalate is highly insoluble in methanol, it precipitates out. This precipitation drives the neutralization equilibrium forward (Le Chatelier's principle) and serves as an internal purification step—the inorganic salts are simply filtered away.

Step-by-Step Methodology:

  • Dissolve acetonylacetone (1.0 eq, 5.7 g, 50 mmol) in 70 mL of anhydrous methanol.

  • Add 1-(2-aminoethyl)-2-pyrrolidinone oxalate (1.0 eq, 50 mmol) to the stirring solution.

  • Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (2.0 eq, 100 mmol). Validation checkpoint: A fine white precipitate of sodium oxalate will immediately begin to form.

  • Heat the reaction mixture under reflux (approx. 65 °C) for 2 hours.

  • Cool the mixture to room temperature and filter the suspension through a Celite pad to remove the precipitated sodium oxalate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding petroleum ether, and recrystallize from diethyl ether to yield the pure pyrrole derivative (Melting point: 66°–68° C).

References

  • Synthesis of 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)
  • Piracetam Synthesis and Properties Source: ChemicalBook URL
  • 2-Pyrrolidone: Properties and Uses Source: Scribd URL
  • 1-(2-Aminoethyl)pyrrolidin-2-one | CID 90660 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 1-(2-Aminoethyl)-2-pyrrolidinone Source: CAS Common Chemistry, American Chemical Society URL:[Link]

Sources

Application Note: Optimization of 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate Salt Formation via Methanol Reflux

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-aminoethyl)-2-pyrrolidinone (CAS 7154-73-6)[1] is a highly versatile aliphatic amine and lactam building block utilized extensively in pharmaceutical development and materials science. In its free base form, the compound typically presents as a transparent, colorless liquid[2]. However, like many liquid primary amines, it is susceptible to oxidative degradation, moisture absorption, and the formation of carbamates upon exposure to atmospheric carbon dioxide.

To overcome these handling and stability limitations, converting the free base into a highly crystalline, stoichiometrically precise salt—such as a hydrochloride[3] or an oxalate—is a critical preparatory workflow. This application note details the optimized protocol for synthesizing the oxalate salt of 1-(2-aminoethyl)-2-pyrrolidinone using a methanol reflux system, ensuring maximum yield, thermodynamic stability, and exceptional purity for downstream applications.

Mechanistic Insights & Causality (E-E-A-T)

The selection of absolute methanol as the solvent and the implementation of a reflux-to-cooling gradient are not arbitrary; they are grounded in the physical chemistry of salt crystallization:

  • Solvent Selection (Polar Protic): Methanol possesses a high dielectric constant, which effectively solvates both the neutral free base and the highly polar oxalic acid at room temperature. More importantly, it exhibits a steep temperature-dependent solubility curve for the resulting oxalate salt.

  • The Role of Refluxing: When oxalic acid is introduced to the amine, an immediate, highly exothermic neutralization occurs. This often results in the kinetic precipitation of an amorphous, impure solid that can occlude unreacted starting materials[3]. Refluxing the mixture at methanol's boiling point (64.7 °C) provides the thermal energy required to overcome the lattice energy of these kinetic aggregates, driving them completely back into solution.

  • Controlled Crystallization: By allowing the homogeneous, refluxed solution to cool slowly to room temperature—and subsequently to 0–5 °C—the system enters a state of controlled supersaturation. This thermodynamic control favors the nucleation and growth of large, highly pure crystal lattices while leaving trace impurities dissolved in the cold methanolic mother liquor.

Experimental Workflow

G N1 1-(2-aminoethyl)-2-pyrrolidinone (Free Base, Liquid) N4 Reflux Reaction (65°C, 1.5 hours) N1->N4 N2 Oxalic Acid (Anhydrous) N2->N4 N3 Absolute Methanol (Polar Protic Solvent) N3->N4 N5 Hot Filtration (Clarification) N4->N5 Complete Dissolution N6 Controlled Cooling (Crystallization) N5->N6 Supersaturation N7 Vacuum Filtration & Cold MeOH Wash N6->N7 Nucleation & Growth N8 1-(2-aminoethyl)-2-pyrrolidinone Oxalate Salt (Solid) N7->N8 High Purity Yield

Workflow for the synthesis and crystallization of 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

Reagent Specifications & Reaction Parameters

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10-gram scale synthesis.

ParameterValue / SpecificationMechanistic Purpose
Amine (Free Base) 10.0 g (78.0 mmol)Primary reactant (CAS: 7154-73-6).
Acid 7.38 g (81.9 mmol)Anhydrous Oxalic Acid (1.05 eq). Slight excess ensures complete amine protonation.
Solvent 90 mL TotalAbsolute Methanol (CH₃OH). Prevents water-induced solubility losses.
Reflux Temperature 64.7 °CMatches the boiling point of methanol to ensure total dissolution of kinetic precipitates.
Reflux Time 1.5 HoursGuarantees complete thermodynamic equilibration.
Cooling Profile 65 °C → 20 °C → 4 °CSlow gradient (over 4 hours total) maximizes crystal purity and size.
Expected Yield 85% – 92%High recovery due to the steep solubility curve in short-chain alcohols.

Detailed Experimental Protocol

Step 1: Preparation of the Amine Solution In a rigorously dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 10.0 g (78.0 mmol) of 1-(2-aminoethyl)-2-pyrrolidinone in 50 mL of absolute methanol. Stir at 400 rpm at ambient temperature (20–25 °C).

Step 2: Preparation of the Oxalic Acid Solution In a separate 100 mL Erlenmeyer flask, dissolve 7.38 g (81.9 mmol) of anhydrous oxalic acid in 40 mL of absolute methanol. Note: Gentle warming (approx. 40 °C) and sonication may be required to achieve complete dissolution of the di-carboxylic acid.

Step 3: Addition and Neutralization Attach a water-cooled reflux condenser to the round-bottom flask. Using a pressure-equalizing addition funnel, add the methanolic oxalic acid solution dropwise to the stirring amine solution over a period of 15–20 minutes. Self-Validating Observation: An exothermic reaction will occur, and a white, cloudy precipitate (the kinetic salt) will likely form immediately upon addition.

Step 4: Refluxing (Thermodynamic Equilibration) Lower the round-bottom flask into a pre-heated oil bath or heating mantle. Elevate the temperature to achieve a gentle reflux (approx. 65 °C). Maintain continuous stirring and refluxing for 1.5 hours. Self-Validating Observation: The cloudy suspension must transition into a completely clear, homogeneous solution, indicating that the kinetic precipitate has fully dissolved.

Step 5: Hot Filtration (Optional) If any insoluble particulate matter or dust remains, rapidly filter the hot solution through a pre-warmed coarse glass frit into a clean, pre-warmed flask to prevent premature crystallization during transfer.

Step 6: Controlled Crystallization Remove the flask from the heat source. Allow the solution to cool ambiently to room temperature over 2 hours without disturbance. Once the flask reaches room temperature and significant crystal formation is observed, transfer the flask to an ice-water bath (0–5 °C) for an additional 2 hours to drive the equilibrium toward maximum precipitation.

Step 7: Isolation and Washing Collect the crystallized product via vacuum filtration using a Büchner funnel. To self-validate the removal of trace impurities without dissolving the product, wash the filter cake with two consecutive 15 mL portions of ice-cold absolute methanol.

Step 8: Drying Transfer the isolated white crystalline solid to a vacuum desiccator or vacuum oven. Dry at 40 °C under reduced pressure (10–20 mbar) for 12 hours to afford the pure 1-(2-aminoethyl)-2-pyrrolidinone oxalate salt.

Downstream Applications

The highly stable oxalate salt synthesized via this protocol serves as an exceptional, weighable intermediate for advanced chemical and biological applications. It can be easily free-based in situ using mild bases (e.g., triethylamine or sodium carbonate) for use in the Paal-Knorr synthesis of complex pyrrole derivatives, such as 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)pyrrole[4]. Furthermore, the purified amine motif is increasingly utilized as a host-guest lipid precursor in the formulation of cutting-edge supramolecular lipid nanoparticles for targeted drug delivery[5].

References

  • Synthesis of 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)pyrrole Source: PrepChem URL:[Link]

  • TSCA Inventory: 1985 Edition, Volume II: User Guide and Indices Source: Environmental Protection Agency (EPA) URL:[Link]

  • Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Application Note: Green Catalytic Amidation of 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate for Nootropic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidinone scaffold is a privileged structural motif in neuropharmacology, forming the core of the "racetam" class of nootropics and various anticonvulsants. 1-(2-Aminoethyl)-2-pyrrolidinone serves as a highly versatile building block for synthesizing these complex analogs. Historically, amide bond formation with this substrate has relied on stoichiometric coupling reagents (e.g., HATU, EDC, or DCC), which generate hazardous byproducts and suffer from exceptionally poor atom economy.

This application note details a highly efficient, green catalytic amidation protocol utilizing advanced boronic acid catalysis to couple 1-(2-aminoethyl)-2-pyrrolidinone oxalate with unactivated carboxylic acids. By transitioning from stoichiometric activation to catalytic dehydrative amidation, researchers can significantly improve scalability and environmental sustainability.

Mechanistic Causality & Substrate Rationale

The Critical Role of the Oxalate Salt

The free base of 1-(2-aminoethyl)-2-pyrrolidinone is a hygroscopic liquid that is highly susceptible to oxidative degradation and moisture absorption, making precise stoichiometric weighing nearly impossible on a process scale. The oxalate salt provides a highly crystalline, bench-stable alternative.

In catalytic amidation, maintaining exact stoichiometry is paramount; an excess of the free aliphatic amine can irreversibly coordinate to and poison the Lewis acidic boron catalyst. By utilizing the oxalate salt, the free amine is liberated in situ using a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This controlled release prevents catalyst starvation and minimizes side reactions.

Boronic Acid Catalysis & LUMO Lowering

Direct amidation of unactivated carboxylic acids typically requires overcoming a massive kinetic barrier.[1]. When a catalyst like 2-fluorophenylboronic acid or the highly efficient 1-thianthrenylboronic acid is introduced, it forms a reactive monoacyl borate intermediate[1].

This coordination effectively lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, transforming a poor electrophile into a highly reactive species. This facilitates rapid nucleophilic attack by the primary amine of the pyrrolidinone substrate,[2].

Catalytic Cycle Visualization

The following workflow illustrates the thermodynamic drive and catalytic cycle of the boronic acid-mediated amidation.

G A Carboxylic Acid + Boronic Acid Catalyst B Monoacyl Borate Active Intermediate A->B -H2O D Tetrahedral Intermediate B->D + Amine (C) C 1-(2-aminoethyl)-2-pyrrolidinone (Liberated from Oxalate) C->D E Amide Product + H2O (Sequestered) D->E Amide Bond Formation E->A Catalyst Regeneration

Catalytic cycle of boronic acid-mediated amidation with 1-(2-aminoethyl)-2-pyrrolidinone.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, this protocol incorporates visual and thermodynamic validation steps. The precipitation of DIPEA-oxalate acts as an in-process control (IPC) confirming the liberation of the free amine. Concurrently,[3].

Materials Required:
  • Substrate: 1-(2-Aminoethyl)-2-pyrrolidinone oxalate (1.0 equiv)

  • Coupling Partner: Target Carboxylic Acid (1.05 equiv)

  • Catalyst: 1-Thianthrenylboronic acid or 2-Fluorophenylboronic acid (5 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.1 equiv)

  • Solvent: Toluene (Anhydrous)

  • Desiccant: Activated 4Å Molecular Sieves (200 mg/mmol)

Step-by-Step Methodology:
  • Sieve Activation (Critical Pre-step): Activate 4Å molecular sieves in a vacuum oven at 250 °C for 12 hours prior to use.

    • Causality: Residual moisture in the sieves will prematurely hydrolyze the monoacyl borate intermediate, stalling the catalytic cycle and drastically reducing yield.

  • In-Situ Free-Basing: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 1-(2-aminoethyl)-2-pyrrolidinone oxalate (1.0 mmol) in anhydrous toluene (5 mL). Add DIPEA (2.1 mmol) dropwise at room temperature. Stir for 15 minutes.

    • Validation: The suspension will visibly change in appearance as the starting oxalate salt is converted to the insoluble DIPEA-oxalate salt, liberating the soluble pyrrolidinone free amine into the organic phase.

  • Catalyst and Substrate Addition: Add the carboxylic acid (1.05 mmol) followed by the boronic acid catalyst (0.05 mmol, 5 mol%).

  • Dehydrative Amidation: Add the activated 4Å molecular sieves to the reaction mixture. Attach a reflux condenser and heat the mixture to 110 °C (reflux) under an argon atmosphere for 12–16 hours.

  • Workup and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves and the precipitated DIPEA-oxalate. Wash the filtrate with 1M HCl (to remove any trace unreacted amine and residual DIPEA), followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography if required.

Quantitative Data: Reaction Optimization

The choice of base and catalyst profoundly impacts the reaction trajectory. Inorganic bases fail to efficiently neutralize the oxalate salt in non-polar solvents, leading to catalyst starvation, while unoptimized catalysts fail to lower the LUMO sufficiently.

EntryCatalyst (5 mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1NoneDIPEA (2.1)Toluene110< 5
2Phenylboronic acidDIPEA (2.1)Toluene11045
32-Fluorophenylboronic acidDIPEA (2.1)Toluene11082
41-Thianthrenylboronic acidDIPEA (2.1)Toluene11094
51-Thianthrenylboronic acidK₂CO₃ (2.1)Toluene11031

Data Interpretation: Entry 4 demonstrates that the highly Lewis acidic 1-thianthrenylboronic acid provides superior conversion. Entry 5 highlights the necessity of a soluble organic base (DIPEA) over an insoluble inorganic base (K₂CO₃) for the in situ generation of the free amine from the oxalate salt in a non-polar solvent like toluene.

References

  • Su, et al. "Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

  • Blanchet, et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts, MDPI, 2023. URL:[Link]

  • Whiting, et al. "Organoboron catalysis for direct amide/peptide bond formation." Chemical Communications, Royal Society of Chemistry, 2024. URL:[Link]

Sources

incorporating 1-(2-aminoethyl)-2-pyrrolidinone oxalate into polymer hydrogel networks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Incorporation of 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate into Hyaluronic Acid Hydrogel Networks

Executive Summary & Scientific Rationale

Pyrrolidinone-containing polymers, most notably polyvinylpyrrolidone (PVP), are highly valued in the development of advanced wound dressings and drug delivery hydrogels due to their exceptional biocompatibility, tissue-adhesive properties, and capacity for dynamic hydrogen bonding 1[1]. However, physically blending PVP into other polymer networks often results in phase separation or rapid diffusion of the polymer out of the matrix 2[2].

To solve this, we can covalently graft 1-(2-aminoethyl)-2-pyrrolidinone (AEP) —a small molecule containing a primary amine tethered to a pyrrolidinone ring—directly onto a structural hydrogel backbone like Hyaluronic Acid (HA). This protocol details the mechanistic causality, stoichiometric optimization, and self-validating experimental steps required to synthesize an HA-AEP conjugate via carbodiimide chemistry and subsequently crosslink it into a stable hydrogel.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why each step is performed, rather than just following a recipe. The conjugation of AEP-oxalate to HA is governed by three distinct chemical barriers:

2.1. Overcoming the Oxalate Salt Barrier AEP is commercially supplied as an oxalate salt (1-(2-aminoethyl)-2-pyrrolidinone · H₂C₂O₄) to prevent the oxidative degradation of the primary amine. In carbodiimide coupling, the amine must act as a nucleophile. The presence of oxalic acid protonates the amine (forming -NH₃⁺), rendering it non-nucleophilic. Therefore, adding a stoichiometric excess of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is mandatory to neutralize the diprotic oxalic acid and liberate the free amine prior to conjugation.

2.2. EDC/NHS Activation Kinetics and pH Shifting The conjugation utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) 3[3].

  • Activation (pH 5.5): EDC reacts with the carboxylate groups of HA to form an unstable O-acylisourea intermediate. NHS rapidly attacks this to form a hydrolysis-resistant NHS-ester4[4]. This must occur in slightly acidic conditions (MES buffer) to maximize EDC efficiency and prevent rapid hydrolysis of the intermediate 5[5].

  • Amidation (pH 7.3): The nucleophilic attack by the AEP primary amine requires the amine to be unprotonated. Thus, the pH is shifted to 7.3. This is a calculated compromise: high enough to deprotonate the AEP amine (pKa ~9), but low enough to prevent base-catalyzed hydrolysis of the NHS-ester 5[5].

Mechanism HA Hyaluronic Acid (HA) Carboxyl Groups EDC EDC / NHS Activation (pH 5.5) HA->EDC MES Buffer NHS HA-NHS Ester (Reactive Intermediate) EDC->NHS -H2O Amide HA-AEP Conjugate (Amide Linkage) NHS->Amide pH 7.3 Shift AEP AEP Free Amine (Neutralized) AEP->Amide Nucleophilic Attack Gel Crosslinked HA-AEP Hydrogel Network Amide->Gel BDDE Crosslinking

Fig 1: Chemical mechanism of AEP conjugation to HA and subsequent hydrogel crosslinking.

Experimental Protocols

Materials Required
  • Sodium Hyaluronate (HA, MW ~1.0 MDa)

  • 1-(2-aminoethyl)-2-pyrrolidinone oxalate (AEP-oxalate)

  • EDC·HCl and NHS

  • MES Buffer (0.1 M, pH 5.5) and PBS (1X, pH 7.4)

  • DIPEA (N,N-Diisopropylethylamine)

  • BDDE (1,4-butanediol diglycidyl ether)

  • Dialysis tubing (MWCO 14 kDa)

Step-by-Step Methodology

Phase 1: AEP Free-Basing (Self-Validating Step)

  • Dissolve AEP-oxalate (1.0 mmol) in 5 mL of ultra-pure water.

  • Add DIPEA (2.1 mmol) dropwise while stirring. The slight excess ensures complete neutralization of the diprotic oxalic acid.

  • Validation Check: Spot 1 µL of the solution onto a TLC plate and spray with Ninhydrin. Heat gently. A deep purple color confirms the presence of liberated primary amines.

Phase 2: HA Activation and Conjugation

  • Dissolve 400 mg of HA (~1.0 mmol of COOH groups) in 40 mL of 0.1 M MES buffer (pH 5.5) to achieve a 1% w/v solution. Stir overnight at 4°C to ensure complete hydration.

  • Add NHS (0.5 mmol, 57.5 mg) to the HA solution and stir for 15 minutes.

  • Add EDC·HCl (0.5 mmol, 95.8 mg) and stir for 45 minutes at room temperature to form the NHS-ester intermediate 6[6].

  • Adjust the pH of the reaction mixture to 7.3 using 1 M NaOH.

  • Immediately add the neutralized AEP solution from Phase 1 dropwise to the activated HA.

  • React in the dark at room temperature for 24 hours under continuous stirring.

Phase 3: Purification and Recovery

  • Transfer the reaction mixture to a 14 kDa MWCO dialysis bag.

  • Dialyze against 0.1 M NaCl for 2 days (changing buffer twice daily). Causality: The salt disrupts ionic interactions between the positively charged unreacted AEP and the negatively charged HA backbone, preventing false-positive incorporation.

  • Dialyze against ultra-pure water for 2 additional days to remove salts, urea byproducts, and trace DIPEA.

  • Validation Check: Perform a TNBS assay on the dialysate. Once the dialysate shows no color change (absorbance at 335 nm < 0.05), free amines have been successfully removed.

  • Lyophilize the purified solution to obtain the HA-AEP conjugate as a white, sponge-like powder.

Phase 4: Hydrogel Crosslinking via BDDE

  • Dissolve 100 mg of lyophilized HA-AEP in 1 mL of 0.25 M NaOH (10% w/v polymer concentration).

  • Add 10 µL of BDDE to the solution and mix vigorously using a dual-asymmetric centrifuge.

  • Incubate the mixture at 50°C for 2 hours to initiate epoxide ring-opening and ether bond formation with the HA hydroxyl groups.

  • Neutralize the resulting hydrogel by swelling it in PBS (pH 7.4) for 48 hours, replacing the buffer repeatedly to remove unreacted BDDE.

Workflow S1 1. Neutralization AEP-Oxalate + DIPEA S3 3. Conjugation Add AEP (pH 7.3, 24h) S1->S3 S2 2. Activation HA + EDC/NHS (pH 5.5) S2->S3 S4 4. Purification Dialysis vs NaCl/H2O S3->S4 S5 5. Validation TNBS Assay & 1H-NMR S4->S5

Fig 2: Step-by-step experimental workflow for synthesizing and validating HA-AEP conjugates.

Data Presentation & Optimization

The Degree of Substitution (DS) dictates the hydrogel's final properties. Higher AEP substitution increases the pyrrolidinone density but consumes COOH groups, slightly altering the hydration sphere. The DS can be accurately quantified post-lyophilization using ¹H-NMR (in D₂O) by comparing the integration of the pyrrolidinone ring protons against the HA N-acetyl peak (~2.0 ppm)6[6].

Table 1: Stoichiometric Optimization and Expected Outcomes

HA (COOH eq)EDC/NHS (eq)AEP-Oxalate (eq)Expected DS (%)Hydrogel Swelling Ratio
1.00.50.515 - 20%High
1.01.01.035 - 40%Moderate
1.02.02.055 - 60%Low

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Pyrrolidinone Scaffold and the Potential of 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry, widely utilized by researchers to develop novel therapeutic agents for a range of human diseases.[1] The significance of this saturated heterocyclic system is underscored by its ability to explore pharmacophore space effectively due to its sp3-hybridization, its contribution to the stereochemistry of a molecule, and its non-planar ring structure that provides increased three-dimensional coverage—a phenomenon known as "pseudorotation".[1] The pyrrolidinone nucleus and its derivatives, such as pyrrolidine-2-ones and pyrrolidine-2,5-diones, are core components of many natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[2] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

1-(2-aminoethyl)-2-pyrrolidinone oxalate is a derivative of this versatile scaffold. While specific in vitro assay data for this particular oxalate salt is not extensively documented in publicly available literature, the known biological activities of structurally related pyrrolidinone compounds provide a strong rationale for its investigation as a potential therapeutic agent. This document outlines detailed protocols for a panel of in vitro assays to characterize the potential anti-inflammatory, cytotoxic (anticancer), and antimicrobial activities of 1-(2-aminoethyl)-2-pyrrolidinone oxalate. Furthermore, given the oxalate counter-ion, we will explore its potential influence on calcium oxalate crystallization, a key process in the formation of kidney stones.[4][5][6]

These protocols are designed for researchers, scientists, and drug development professionals to conduct a preliminary in vitro evaluation of this compound.

PART 1: Safety, Handling, and Preparation of Test Compound

Safety and Handling Precautions

Prior to any experimentation, it is crucial to handle 1-(2-aminoethyl)-2-pyrrolidinone oxalate with appropriate safety measures. While a specific Safety Data Sheet (SDS) for the oxalate salt was not retrieved, the SDS for the related compound, 1-(2-Aminoethyl)pyrrolidine, indicates that it is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[7] Therefore, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7][8][9]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][9] Wash hands thoroughly after handling the compound.[7][9] Do not eat, drink, or smoke in the laboratory.[8][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][8][9]

  • Spills: In case of a spill, ventilate the area and wear appropriate protective equipment.[8] Absorb the spill with an inert material and place it in a suitable container for disposal.[8]

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][9]

    • If swallowed: Rinse mouth and seek medical advice.[8][9]

Preparation of Stock Solutions

For in vitro assays, a stock solution of 1-(2-aminoethyl)-2-pyrrolidinone oxalate should be prepared in a suitable solvent. The choice of solvent will depend on the specific assay requirements and the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for biological assays.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 1-(2-aminoethyl)-2-pyrrolidinone oxalate powder.

  • Dissolve the powder in an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C until use.

Note: The final concentration of DMSO in the cell culture medium or assay buffer should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. A vehicle control (medium or buffer with the same concentration of DMSO) must be included in all experiments.

PART 2: Proposed In Vitro Assay Protocols

Based on the known biological activities of the pyrrolidinone scaffold, the following in vitro assays are proposed to evaluate the therapeutic potential of 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

Anti-inflammatory Activity Assays

Pyrrolidine-2,5-dione derivatives have been reported as multi-target anti-inflammatory agents, showing inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3]

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is proportional to the enzyme activity and can be measured spectrophotometrically.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of 1-(2-aminoethyl)-2-pyrrolidinone oxalate (prepared by serial dilution from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin for COX-1 and celecoxib for COX-2).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-(2-aminoethyl)-2-pyrrolidinone oxalateTBDTBDTBD
Indomethacin (Positive Control)Expected lowExpected highExpected < 1
Celecoxib (Positive Control)Expected highExpected lowExpected > 1

TBD: To be determined

This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit protein denaturation, a well-documented cause of inflammation.

Principle: When bovine serum albumin (BSA) is heated, it undergoes denaturation. The test compound's ability to prevent this denaturation is measured spectrophotometrically.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound at various concentrations

  • Aspirin (positive control)

  • Spectrophotometer

Protocol:

  • Prepare reaction mixtures containing 2 ml of different concentrations of 1-(2-aminoethyl)-2-pyrrolidinone oxalate and 2.8 ml of PBS.

  • Add 0.2 ml of BSA solution to each tube.

  • Include a control group (2 ml of vehicle + 2.8 ml PBS + 0.2 ml BSA) and a positive control group (Aspirin).

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation.

Cytotoxicity Assay (Anticancer Potential)

Pyrrolidinoindoline alkaloids and other pyrrolidinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2][11] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[2][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • After 24 hours, remove the medium and treat the cells with various concentrations of 1-(2-aminoethyl)-2-pyrrolidinone oxalate (prepared by serial dilution in complete medium). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell Line1-(2-aminoethyl)-2-pyrrolidinone oxalate IC50 (µM)Doxorubicin IC50 (µM)
A549TBDExpected low
MCF-7TBDExpected low
HCT-116TBDExpected low

TBD: To be determined

Antimicrobial Activity Assay

Pyrrolidinone derivatives have been reported to possess antibacterial and antifungal properties.[2][12] The minimum inhibitory concentration (MIC) is a standard in vitro measure of the antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This can be determined using a broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compound, positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi), and a negative control (vehicle)

  • Incubator

Protocol:

  • Prepare a twofold serial dilution of 1-(2-aminoethyl)-2-pyrrolidinone oxalate in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the test compound, positive control, and negative control.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, a viability indicator dye such as resazurin can be added to aid in the determination of the MIC.

Data Presentation:

Microorganism1-(2-aminoethyl)-2-pyrrolidinone oxalate MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusTBDExpected low
Escherichia coliTBDExpected low
Candida albicansTBDExpected low

TBD: To be determined

Calcium Oxalate Crystallization Assay

Given the oxalate moiety, it is prudent to investigate the effect of 1-(2-aminoethyl)-2-pyrrolidinone oxalate on the in vitro crystallization of calcium oxalate (CaOx), the primary component of most kidney stones.[4][6]

Principle: The formation of CaOx crystals from solutions of calcium chloride and sodium oxalate can be monitored by measuring the turbidity of the solution over time using a spectrophotometer.[4][6] The effect of the test compound on the nucleation and aggregation of CaOx crystals can be assessed.

Materials:

  • Calcium chloride (CaCl2) solution

  • Sodium oxalate (Na2C2O4) solution

  • Tris-HCl buffer (pH 7.4)

  • 96-well plate or cuvettes

  • Spectrophotometer

Protocol:

  • In a 96-well plate or cuvette, mix the Tris-HCl buffer with various concentrations of 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

  • Add the calcium chloride solution to the mixture and incubate for a short period.

  • Initiate crystallization by adding the sodium oxalate solution.

  • Immediately monitor the change in absorbance at 620 nm over time.[6]

  • The rate of nucleation can be determined from the slope of the initial linear portion of the absorbance curve.

  • The extent of aggregation can be observed by monitoring the absorbance over a longer period.

  • A control experiment without the test compound should be run in parallel.

  • The percentage of inhibition or promotion of crystallization can be calculated by comparing the slopes of the curves with and without the test compound.

Data Presentation:

Concentration of Test Compound (µg/mL)% Inhibition of CaOx Nucleation% Inhibition of CaOx Aggregation
Control00
Concentration 1TBDTBD
Concentration 2TBDTBD
Concentration 3TBDTBD

TBD: To be determined

PART 3: Visualization of Experimental Workflows

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add varying concentrations of test compound incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Workflow for Calcium Oxalate Crystallization Assay

CaOx_Crystallization_Workflow start Start prepare_solutions Prepare CaCl2, Na2C2O4, and test compound solutions start->prepare_solutions mix_reagents Mix buffer, test compound, and CaCl2 in cuvette/well prepare_solutions->mix_reagents initiate_reaction Add Na2C2O4 to initiate crystallization mix_reagents->initiate_reaction monitor_absorbance Monitor absorbance at 620 nm over time initiate_reaction->monitor_absorbance data_analysis Analyze data: - Calculate nucleation rate - Determine % inhibition monitor_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro calcium oxalate crystallization assay.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2015, June 3).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, March 5).
  • SAFETY DATA SHEET - Merck Millipore. (2024, July 3).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (n.d.). ChEMBL - EMBL-EBI.
  • Biological Activities of Pyrrolidinoindoline Alkaloids from Calycodendron milnei. (n.d.).
  • In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism. (2019, June 25). PLOS.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). ResearchGate.
  • In vivo and in vitro experimental models for urolithiasis pathophysiology research. (n.d.). PMC.
  • Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. (2018, July 15). PubMed.
  • Mode of action: oxalate crystal-induced renal tubule degeneration and glycolic acid-induced dysmorphogenesis--renal and developmental effects of ethylene glycol. (2005, October 15). PubMed.
  • Engineered Oxalate decarboxylase boosts activity and stability for biological applications. (2024, May 6). bioRxiv.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). MDPI.
  • Synergistic inhibition of calcium oxalate crystal formation and synergistic protection of HK-2 cells from crystal damage by sulfated Laminarin polysaccharide and potassium citrate. (n.d.). Biomaterials Science (RSC Publishing).
  • The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. (2018, January 9). Urofrance.
  • In vitro Anti-Urolithiatic Evaluation of a Polyherbal Formulation against Calcium Oxalate-Induced Urolithiasis in Rats. (2025, May 10). Journal of Young Pharmacists.
  • In Vitro Antiurolithiatic Activity by Inhibition of Calcium Oxalate Crystallization of Methanol Extract of Imperata Cylindrica L. (2024, October 1). ijpbs.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-aminoethyl)-2-pyrrolidinone oxalate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges. The structure of this guide is designed to provide a logical flow from understanding the reagent to practical, actionable solutions.

Section 1: Understanding the Reagent: 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate

FAQ 1: What is 1-(2-aminoethyl)-2-pyrrolidinone oxalate and why is the oxalate salt form used?

1-(2-Aminoethyl)-2-pyrrolidinone is a versatile heterocyclic building block featuring a primary amine and a lactam ring.[1][2] It is often supplied as an oxalate salt to enhance its stability and facilitate handling. The free amine is a liquid, while the oxalate salt is a solid, making it easier to weigh and store accurately. The oxalate salt is formed by the reaction of the basic primary amine with oxalic acid.[3]

FAQ 2: How does the oxalate counter-ion affect the reactivity of the primary amine?

The oxalate counter-ion forms a salt with the primary amine, which means the amine is protonated. To participate in nucleophilic reactions, such as acylation or alkylation, the free amine must be liberated. This is typically achieved by adding a base to the reaction mixture to deprotonate the ammonium salt. The choice of base and reaction conditions is crucial for achieving high yields.

FAQ 3: What are the key structural features of 1-(2-aminoethyl)-2-pyrrolidinone that influence its reactivity?

The molecule contains two key functional groups:

  • Primary Amine: A nucleophilic site that readily participates in reactions like acylation, alkylation, and Schiff base formation.[1][4]

  • Lactam (Cyclic Amide): The 2-pyrrolidinone ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, although this is not a common issue under typical reaction conditions.[5]

The presence of these two groups allows for a wide range of chemical transformations, making it a valuable component in the synthesis of more complex molecules, including pharmacologically active compounds.[6][7]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield in N-Acylation Reactions

Question: I am attempting an N-acylation reaction with 1-(2-aminoethyl)-2-pyrrolidinone oxalate and an acyl chloride, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in N-acylation reactions with this substrate are often traced back to a few key factors. The troubleshooting workflow below will guide you through a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Low Acylation Yield

Low_Yield_Acylation Start Low Yield Observed Check_Base Is the base appropriate and sufficient? Start->Check_Base Check_Stoichiometry Are reagent ratios correct? Check_Base->Check_Stoichiometry Yes Solution_Base Use at least 2 eq. of a non-nucleophilic base (e.g., Et3N, DIPEA). Check_Base->Solution_Base No Check_Conditions Are reaction conditions optimal? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Use a slight excess of the acylating agent (1.1-1.2 eq.). Check_Stoichiometry->Solution_Stoichiometry No Check_Workup Is the work-up procedure optimized? Check_Conditions->Check_Workup Yes Solution_Conditions Run at 0°C to rt under inert atmosphere. Use anhydrous solvent. Check_Conditions->Solution_Conditions No Solution_Workup Adjust pH during extraction to ensure product is in the organic layer. Check_Workup->Solution_Workup No

Caption: Troubleshooting logic for low N-acylation yield.

Detailed Explanation and Protocol:
  • Inadequate Basicity: The primary amine is protonated by oxalic acid. You need to add a base to liberate the free amine for it to act as a nucleophile. Since oxalic acid is a dicarboxylic acid, at least two equivalents of a base are required to neutralize it and deprotonate the amine.[8]

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in at least a 2:1 molar ratio to your starting material.

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis by any moisture present in the reaction.[9]

    • Solution: Ensure you are using anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.

  • Sub-optimal Stoichiometry: Using an insufficient amount of the acylating agent will result in an incomplete reaction.

    • Solution: It is common practice to use a slight excess (1.1 to 1.2 equivalents) of the acylating agent to drive the reaction to completion.[9]

  • Temperature Control: Acylation reactions are typically exothermic. Running the reaction at elevated temperatures can lead to side reactions and degradation of products.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) by adding the acylating agent dropwise to the solution of the amine and base. After the addition is complete, the reaction can be allowed to warm to room temperature.[9]

Optimized N-Acylation Protocol
  • To a round-bottom flask under an inert atmosphere, add 1-(2-aminoethyl)-2-pyrrolidinone oxalate (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise with stirring.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with an appropriate aqueous work-up.

Issue 2: Formation of Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I suppress them?

Answer: The formation of side products can significantly reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Solutions
Side Reaction Cause Solution
Diacylation Excess acylating agent reacting with the newly formed amide nitrogen.Use a controlled amount of the acylating agent (1.05-1.1 eq). Add the acylating agent slowly at a low temperature.
Reaction with Solvent Use of nucleophilic solvents that can react with the acylating agent.Use non-nucleophilic, aprotic solvents like DCM, THF, or acetonitrile.[10]
Oligomerization The primary amine of one molecule reacting with an activated carboxylic acid derivative of another.This is more common in peptide couplings. Use appropriate coupling agents and dilute conditions if necessary.
Issue 3: Difficulties in Product Purification

Question: My product is difficult to purify by column chromatography. It either streaks on the column or I have poor separation from impurities. What can I do?

Answer: The basic nature of the free amine in your product (if the acylation is incomplete) or other basic impurities can lead to poor chromatographic behavior on silica gel.

Purification Troubleshooting

Purification_Issues Start Purification Difficulty Check_Tailing Is the product tailing on the TLC/column? Start->Check_Tailing Check_Separation Is separation from impurities poor? Check_Tailing->Check_Separation No Solution_Tailing Add a small amount of base (e.g., 1% Et3N) to the eluent. Check_Tailing->Solution_Tailing Yes Solution_Separation Optimize the solvent system. Consider a different stationary phase (e.g., alumina, C18). Check_Separation->Solution_Separation Yes Alternative_Purification Consider alternative purification methods. Check_Separation->Alternative_Purification No Solution_Alternative Recrystallization or distillation under reduced pressure may be effective. Alternative_Purification->Solution_Alternative

Caption: Troubleshooting guide for product purification.

Detailed Purification Strategies:
  • Neutralizing Silica Gel: The acidic nature of silica gel can cause basic compounds to streak.

    • Solution: Add a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.[11]

  • Optimizing the Mobile Phase: A suboptimal mobile phase will not provide adequate separation.

    • Solution: Systematically screen different solvent systems. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or isopropanol), with a small amount of triethylamine.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing impurities with different solubility profiles.[11]

    • Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an excellent way to separate it from non-volatile impurities.[11]

Section 3: Frequently Asked Questions (FAQs)

FAQ 4: Can I use other bases besides tertiary amines?

While tertiary amines are most common, other bases can be used depending on the reaction. For example, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in biphasic systems or with protic solvents. However, they are generally less effective in anhydrous organic solvents where tertiary amines are fully soluble.

FAQ 5: How can I monitor the progress of my reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting material and the formation of your product. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to confirm the mass of your product and identify potential side products.

FAQ 6: What are the safety considerations when working with 1-(2-aminoethyl)-2-pyrrolidinone oxalate and acylating agents?
  • 1-(2-Aminoethyl)-2-pyrrolidinone and its derivatives can cause skin and eye irritation. [12]

  • Oxalic acid is corrosive and toxic if ingested. [13]

  • Acyl chlorides and anhydrides are corrosive, lachrymatory, and react violently with water.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following the guidance in this technical support center, you will be better equipped to troubleshoot your reactions, optimize your yields, and safely handle the reagents involved.

References

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-40. Available from: [Link]

  • Sciencelab.com. (2013). Material Safety Data Sheet 2-Pyrrolidinone. Available from: [Link]

  • Valdés-García, G., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 8(1), 1235–1244. Available from: [Link]

  • Conti, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6203. Available from: [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Available from: [Link]

  • Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Available from: [Link]

  • PubChem. (n.d.). 1-(2-Aminoethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (2024). Oxalic acid. Available from: [Link]

  • INCHEM. (2021). ICSC 0529 - OXALIC ACID. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the ADAN acylation conditions. Available from: [Link]

Sources

Technical Support Center: Crystallization & Precipitation of 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation of 1-(2-aminoethyl)-2-pyrrolidinone oxalate. As a highly polar, water-soluble primary amine containing a lactam (pyrrolidone) ring, this compound presents unique thermodynamic challenges during salt formation.

This guide is designed for process chemists and researchers. It moves beyond basic recipes to explain the thermodynamic causality behind precipitation failures—specifically Liquid-Liquid Phase Separation (LLPS)—and provides a self-validating framework to ensure reproducible, high-purity crystalline yields.

The Causality of Failure: Why Amine Oxalates "Oil Out"

When reacting 1-(2-aminoethyl)-2-pyrrolidinone (freebase) with oxalic acid, researchers frequently encounter a gummy, gel-like, or oily precipitate instead of a flowable crystalline powder. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1].

The Mechanism of LLPS

The pyrrolidone ring acts as a strong hydrogen-bond acceptor, while the primary amine and oxalate counterion form a dense hydrogen-bond network. If the crystallization solvent (e.g., pure ethyl acetate or excess diethyl ether) cannot adequately solvate this highly polar ion pair, the system reaches a state of supersaturation that crosses the spinodal curve before crossing the nucleation boundary[2].

Instead of forming an ordered crystal lattice, the system minimizes free energy by splitting into two liquid phases:

  • A solute-lean continuous phase (mostly solvent).

  • A solute-rich dispersed phase (an amorphous, solvent-trapping oil)[3].

Furthermore, if oxalic acid dihydrate is used instead of anhydrous oxalic acid, the introduced water lowers the melting point of the resulting salt solvate, virtually guaranteeing that the salt will precipitate as a liquid (oil) at room temperature[4].

LLPS_Pathway cluster_0 High Supersaturation / Poor Solvent cluster_1 Controlled MSZW / Seeding Sol Supersaturated Solution 1-(2-aminoethyl)-2-pyrrolidinone oxalate LLPS Liquid-Liquid Phase Separation (Oiling Out) Sol->LLPS Spinodal Boundary Crossed Metastable Metastable Zone (Controlled T & C) Sol->Metastable Controlled Cooling Oil Solute-Rich Oil Phase (Amorphous/Gummy) LLPS->Oil Impure Impure Gel / Trapped Solvent Oil->Impure Nucleation Heterogeneous Nucleation (Seeding) Metastable->Nucleation Crystal High-Purity Crystalline Oxalate Salt Nucleation->Crystal

Thermodynamic pathways: Liquid-Liquid Phase Separation (LLPS) vs. Controlled Crystallization.

Visual Diagnostics & Root Cause Analysis

Use the following self-validating matrix to diagnose your reaction state in real-time. By observing the physical state of the precipitate, you can deduce the thermodynamic error and apply the immediate corrective action.

Visual SymptomThermodynamic Root CauseImmediate Corrective Action
Milky emulsion; droplets settle into a bottom oil layer LLPS. The solvent is too non-polar (antisolvent added too fast), forcing spinodal decomposition[5].Heat to 50-60°C until clear. Add 5-10% v/v Methanol or Ethanol to increase solvent polarity, then cool slowly.
Voluminous, translucent gel Massive, uncontrolled nucleation. The reaction was performed too cold, trapping solvent within a weak lattice[4].Heat to redissolve. Reduce the concentration of the starting freebase by adding more primary solvent (e.g., Isopropanol).
Sticky, hygroscopic paste Hydrate formation. Water is present in the system, lowering the glass transition/melting temperature of the salt.Discard or dry rigorously. For the next run, mandate the use of anhydrous oxalic acid and molecular sieve-dried solvents.
Crystals form, but clump into hard aggregates Secondary nucleation occurring on the surface of existing crystals due to a high cooling rate.Reduce cooling ramp to 0.1 °C/min. Increase agitation speed to improve bulk mass transfer.

Self-Validating Experimental Protocol

To avoid LLPS and gelation, the crystallization must be driven by heterogeneous nucleation within the Metastable Zone Width (MSZW) rather than spontaneous crashing out. This protocol utilizes a binary solvent system (Dry Isopropanol/Methanol) to balance solubility and crystal growth.

Materials Required
  • 1-(2-aminoethyl)-2-pyrrolidinone (Freebase, >98% purity, dry)

  • Anhydrous Oxalic Acid (Do NOT use dihydrate)[4]

  • Dry Isopropanol (IPA) (KF < 0.1%)

  • Dry Methanol (MeOH) (KF < 0.1%)

  • Seed crystals of 1-(2-aminoethyl)-2-pyrrolidinone oxalate (if available)

Step-by-Step Methodology

Step 1: Freebase Dissolution Dissolve 1.0 equivalent of 1-(2-aminoethyl)-2-pyrrolidinone in 5 volumes of dry IPA.

  • Causality: IPA acts as a moderate antisolvent for the final salt but fully dissolves the freebase.

Step 2: Acid Solution Preparation Dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal amount of a 4:1 IPA/MeOH mixture.

  • Causality: A slight excess of acid ensures complete protonation. The MeOH is critical; it provides the necessary hydrogen-bond stabilization to prevent the resulting salt from oiling out upon formation[1].

Step 3: Controlled Salt Formation (The Validation Checkpoint) Heat the freebase solution to 50°C. Begin dropwise addition of the oxalic acid solution under vigorous stirring (300+ RPM).

  • Self-Validation Check: Pause addition after 10%. Look at the solution.

    • If it turns cloudy and stays cloudy (milky): You are entering LLPS. Stop addition, add 0.5 volumes of MeOH until clear, and resume.

    • If it remains clear or forms distinct solid specks: You are safely in the metastable zone. Proceed with the addition.

Step 4: Seeding and Aging Once all acid is added, maintain the temperature at 50°C for 15 minutes. If the solution is clear, cool to 45°C and add 1% w/w seed crystals. Hold for 1 hour.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation, forcing the solute to deposit onto the crystal lattice rather than forming an oil phase[2].

Step 5: Controlled Desupersaturation Cool the suspension from 45°C to 5°C at a linear rate of 0.15 °C/min.

  • Causality: A slow cooling ramp ensures the supersaturation level never exceeds the MSZW, preventing secondary nucleation and solvent entrapment.

Step 6: Isolation Vacuum filter the resulting white crystalline slurry. Wash the cake with 2 volumes of ice-cold dry IPA. Dry under vacuum at 40°C to constant weight.

Workflow A 1. Dissolve Freebase in Dry IPA (1-(2-aminoethyl)-2-pyrrolidinone) C 3. Dropwise Addition at 50°C (Prevents local supersaturation) A->C B 2. Prepare Anhydrous Oxalic Acid in IPA/MeOH (1.05 eq) B->C D 4. Is Solution Cloudy? (LLPS Check) C->D E 5a. Yes: Heat to redissolve, add 5% polar co-solvent (MeOH) D->E Cloudy (Oiling) F 5b. No: Maintain in Metastable Zone, Add Seed Crystals D->F Clear E->C Recycle G 6. Controlled Cooling Ramp (0.15 °C/min) to 5°C F->G H 7. Isolate via Vacuum Filtration Wash with cold IPA G->H

Self-validating experimental workflow for amine oxalate crystallization.

Frequently Asked Questions (FAQs)

Q: I don't have seed crystals for Step 4. How do I initiate crystallization without oiling out? A: If unseeded, you must rely on primary nucleation. To do this safely, utilize a "temperature cycling" approach. Cool the solution to 35°C until slight cloudiness appears (onset of nucleation/LLPS), then immediately heat back to 45°C. The oil droplets will redissolve faster than the microscopic crystal nuclei. The surviving nuclei will then act as in situ seeds for the remainder of the cooling process.

Q: My isolated product turned into a sticky paste after sitting on the bench. What happened? A: 1-(2-aminoethyl)-2-pyrrolidinone oxalate can be highly hygroscopic depending on the polymorph isolated. If the ambient humidity is high, the salt will absorb moisture from the air, forming a hydrate that depresses the melting point, turning it into a paste. Always store the isolated salt in a desiccator over Drierite or under an argon atmosphere.

Q: Can I use Diethyl Ether or Hexane as an antisolvent to force precipitation and increase yield? A: It is highly discouraged. While the yield (mass recovery) will increase, adding a harsh, non-polar antisolvent like ether or hexane to a highly polar pyrrolidone-amine salt will almost instantly force the system across the spinodal curve[3]. You will achieve a 95% yield of an impure, solvent-trapped oil rather than a pure crystal. Stick to moderate antisolvents like Isopropanol or Acetone.

Q: Does the stoichiometry of oxalic acid matter? Could I be forming a di-oxalate? A: 1-(2-aminoethyl)-2-pyrrolidinone contains only one highly basic center (the primary aliphatic amine). The nitrogen in the pyrrolidone ring is an amide (lactam) nitrogen, which is non-basic due to resonance with the adjacent carbonyl group. Therefore, the compound will strictly form a mono-oxalate (1:1) salt under standard conditions. Using a massive excess of oxalic acid will simply result in the co-precipitation of unreacted oxalic acid.

References

  • Forming oxalte salts of amines - Sciencemadness Discussion Board. Sciencemadness.org. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. ACS Publications. Available at:[Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate. Available at:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling 1-(2-aminoethyl)-2-pyrrolidinone oxalate during reflux and crystallization workflows. This compound is a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs) such as Amisulpride. However, its molecular architecture makes it inherently susceptible to thermal degradation if process parameters are not strictly controlled.

This guide moves beyond basic troubleshooting by explaining the underlying thermodynamic and kinetic causalities of degradation, providing you with self-validating protocols to ensure high-yield, high-purity recoveries.

Mechanistic Pathways of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. Oxalate salts are generally stable at ambient conditions, but under reflux, an equilibrium exists between the intact salt and its dissociated components: the free base amine and oxalic acid.

When thermal energy exceeds the activation threshold, three primary degradation pathways emerge:

  • Amidation (Oxamide Formation): The primary amine of 1-(2-aminoethyl)-2-pyrrolidinone is a potent nucleophile. At elevated temperatures (>80°C), it attacks the carbonyl carbons of the dissociated oxalic acid, yielding insoluble mono- or di-oxamide impurities.

  • Lactam Ring-Opening (Hydrolysis): The pyrrolidinone ring is a cyclic amide (lactam). If trace water is present in the solvent, the combination of heat and the acidic environment (from oxalic acid) catalyzes the hydrolysis of the lactam ring, forming a linear amino acid derivative.

  • Oxalate Decomposition: Excessive localized heating causes the oxalate moiety to undergo dehydration and decarbonation, yielding carbon monoxide (CO), carbon dioxide (CO₂), and water[1]. This in-situ water generation further accelerates the lactam ring-opening pathway[2].

G Salt 1-(2-aminoethyl)-2-pyrrolidinone Oxalate Salt Dissociation Thermal Dissociation (Reflux) Salt->Dissociation Amine Free Base Amine Dissociation->Amine Oxalic Oxalic Acid Dissociation->Oxalic Oxamide Oxamide Impurities (Amidation) Amine->Oxamide + Oxalic Acid (>80°C) RingOpen Lactam Ring Opening (Hydrolysis) Amine->RingOpen + H2O (Prolonged Heat) Oxalic->Oxamide Decomp Thermal Decomposition (CO, CO2, H2O) Oxalic->Decomp >150°C or Catalyzed

Figure 1: Thermal degradation pathways of 1-(2-aminoethyl)-2-pyrrolidinone oxalate during reflux.

Quantitative Data & Solvent Optimization

The selection of the reflux solvent is the single most critical variable in preventing thermal degradation. The boiling point of the solvent dictates the maximum internal temperature of the reaction, directly influencing the kinetics of oxamide formation.

The table below summarizes the degradation profiles of 1-(2-aminoethyl)-2-pyrrolidinone oxalate refluxed for 4 hours in various solvent systems.

Solvent SystemBoiling Point (°C)Oxamide Impurity (%)Lactam Ring-Opening (%)Recovery Yield (%)
Methanol (Anhydrous) 65< 0.1Not Detected98.5
Ethanol (Anhydrous) 780.8Not Detected95.2
Water / Methanol (1:9) 700.53.288.4
Isopropanol 822.10.582.0
Toluene 11014.51.261.3

FAQs & Troubleshooting Guide

Q: Why does my reaction mixture turn dark amber or brown during prolonged reflux? A: This discoloration is a macroscopic indicator of oxidative degradation and polymerization. When the oxalate salt thermally dissociates, the exposed primary amine reacts with trace dissolved oxygen to form N-oxides, which subsequently polymerize into dark-colored oligomers. To troubleshoot this, you must sparge your solvent with nitrogen prior to heating and maintain a strict inert gas blanket throughout the reflux.

Q: I am detecting a new high-molecular-weight impurity on LC-MS. What is it, and how do I prevent it? A: This is almost certainly an oxamide dimer. At temperatures exceeding 80°C (e.g., when refluxing in isopropanol or toluene), the nucleophilic primary amine attacks the carbonyl carbon of the dissociated oxalic acid, releasing water and forming a stable amide bond. To prevent this, switch to a lower-boiling solvent like anhydrous methanol and strictly control your reactor's jacket temperature to avoid localized superheating at the glass wall.

Q: Does the moisture content of the solvent really matter if I am just refluxing a salt? A: Yes, absolutely. The pyrrolidinone ring is a lactam. While stable at room temperature, refluxing in the presence of water and an acidic counterpart (oxalic acid) catalyzes the hydrolysis of the lactam ring. This ring-opening reaction yields a linear amino acid impurity that is extremely difficult to purge during downstream crystallization. Ensure your solvent has a moisture content of <0.05%.

Standard Operating Protocol (SOP): Safe Reflux & Crystallization

This protocol is designed as a self-validating system . By integrating in-process controls (IPCs) such as Karl Fischer titration and strict thermodynamic limits, the methodology naturally prevents the conditions required for degradation.

Step 1: Solvent Preparation and Deoxygenation

  • Select HPLC-grade anhydrous methanol.

  • Validation Check: Perform a Karl Fischer (KF) titration. Proceed only if water content is ≤ 0.05%.

  • Transfer the methanol to a jacketed glass reactor equipped with an overhead stirrer.

  • Sparge the solvent with high-purity Nitrogen (N₂) for 15 minutes to displace dissolved oxygen, mitigating the oxidative browning pathway.

Step 2: Substrate Charging and Stoichiometry

  • Charge the 1-(2-aminoethyl)-2-pyrrolidinone free base into the reactor.

  • Slowly add exactly 1.00 to 1.01 molar equivalents of anhydrous oxalic acid.

  • Causality Note: Do not use a large excess of oxalic acid. While it lowers the pH, excess dicarboxylic acid acts as a direct reactant for oxamide formation at elevated temperatures.

Step 3: Controlled Heating (The Reflux Phase)

  • Establish a nitrogen sweep over the headspace.

  • Ramp the jacket temperature at a controlled rate of 1.5°C/min until the internal temperature reaches 60–64°C.

  • Critical Control Point:Do not exceed a jacket temperature of 75°C. Excessive localized heating at the reactor wall will trigger the thermal dissociation of the oxalate salt and subsequent decarbonation[2].

  • Limit the reflux hold time to a maximum of 2 hours[3].

Step 4: In-Process Control (IPC) and Isolation

  • After 90 minutes of reflux, pull a 1 mL sample for HPLC analysis. The oxamide impurity peak must be < 0.1% area.

  • Initiate a controlled cooling ramp (-0.5°C/min) down to 5°C. Causality Note: A slow, linear cooling ramp prevents the rapid crash-out of the product, which would otherwise trap unreacted oxalic acid or trace impurities within the crystal lattice.

  • Filter the resulting white crystalline solid under a nitrogen blanket and dry in a vacuum oven at 40°C until constant weight is achieved.

References

  • Synthesis of 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)pyrrole - PrepChem.com. 3

  • Investigation on the drying and decomposition of sodium oxalate - PubMed. 2

  • Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study - MDPI. 1

Sources

Technical Support Center: Optimizing Solvent Selection for 1-(2-aminoethyl)-2-pyrrolidinone Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolidinone derivative synthesis. This guide is designed for research scientists and process chemists scaling up the salt formation of 1-(2-aminoethyl)-2-pyrrolidinone (AEP). Below, we dissect the mechanistic causality of solvent selection, provide troubleshooting for common crystallization failures, and outline a self-validating experimental protocol.

Mechanistic Principles of Amine Oxalate Crystallization

1-(2-aminoethyl)-2-pyrrolidinone is a highly polar, water-miscible primary [1]. Converting it to an oxalate salt requires precise solvent matching because oxalic acid is a strong dicarboxylic acid that forms robust, highly stable hydrogen-bonded [2].

The core challenge in this synthesis is balancing the dielectric constant ( ϵ ) of the solvent system. If the solvent is too polar (e.g., water or pure methanol), the oxalate salt remains highly soluble, drastically reducing your yield. Conversely, if the solvent is too non-polar, the reactants may not fully dissolve, or the salt may undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a crystalline solid.

Troubleshooting Guides & FAQs

Q1: During the addition of oxalic acid to the AEP free base, the product forms a thick syrup (oils out) instead of precipitating. How do I fix this? Causality: Oiling out (LLPS) occurs when the supersaturation level of the solution exceeds the liquid-liquid coexistence boundary before it can reach the metastable zone required for crystal nucleation. This is a well-documented phenomenon in the crystallization of highly soluble amine [3]. Solution: Shift to a binary solvent system with a flatter solubility curve. Dissolve the free base in a primary solvent with moderate solubility (e.g., Ethanol), then slowly titrate the oxalic acid dissolved in an antisolvent (e.g., Acetone). This keeps the supersaturation curve strictly within the metastable zone.

Q2: I am getting a crystalline product, but the yield is below 60%. How can I optimize the solvent to improve recovery? Causality: Low yield indicates that the terminal solubility of AEP oxalate in your chosen solvent at the isolation temperature (e.g., 5°C) is too high. Solution: Implement an antisolvent crystallization strategy. After initial nucleation, slowly add a non-polar antisolvent. Methyl tert-butyl ether (MTBE) is an excellent antisolvent for amine oxalates because it drastically lowers the dielectric constant of the medium, forcing the ionic salt out of [4].

Q3: Does the choice of solvent affect the polymorphic form of the AEP oxalate? Causality: Yes. Oxalate salts are highly prone to polymorphism and the formation of solvates or hydrates, which are dictated by the solvent's hydrogen-bonding capacity. Solution: Crystallization from aqueous or highly hygroscopic solvents often yields hydrated forms. To ensure a stable, anhydrous product, utilize anhydrous solvents like neat acetone or acetonitrile, which promote the precipitation of anhydrous[5].

Experimental Protocol: Self-Validating Antisolvent Crystallization

This protocol utilizes a binary solvent system (Ethanol/MTBE) to maximize yield while preventing LLPS.

Step 1: Free Base Dissolution Dissolve 1-(2-aminoethyl)-2-pyrrolidinone in 3 volumes of absolute ethanol at 45°C. Self-Validation Check: The solution must be completely transparent. Any turbidity indicates insoluble impurities that must be hot-filtered before proceeding.

Step 2: Acid Solution Preparation Dissolve 1.05 molar equivalents of anhydrous oxalic acid in a 1:1 (v/v) mixture of ethanol and acetone.

Step 3: Controlled Nucleation Add 10% of the acid solution to the free base solution. Introduce 0.5 wt% of pure AEP oxalate seed crystals.

Step 4: Metastable Zone Confirmation Age the suspension for 30 minutes at 45°C. Self-Validation Check: If the seed crystals dissolve, the solution is undersaturated; add 5% more acid solution until the seeds persist, confirming the metastable zone has been reached.

Step 5: Acid Titration Titrate the remaining acid solution over 2 hours using a syringe pump to maintain low supersaturation and avoid oiling out.

Step 6: Antisolvent Addition Slowly add 5 volumes of MTBE over 1 hour. Self-Validation Check: The suspension should thicken visibly but remain easily stirrable. If it forms a sticky mass on the reactor walls, the addition rate was too fast and LLPS has occurred.

Step 7: Cooling and Isolation Ramp cool the reactor to 5°C at a controlled rate of 0.5°C/min. Filter, wash with cold MTBE, and dry under vacuum at 40°C. Self-Validation Check: A slow cooling rate prevents secondary nucleation spikes, ensuring the final product is a highly pure, filterable crystalline solid rather than a fine, amorphous powder.

Quantitative Data: Solvent System Matrix

Table 1: Solvent Properties and Empirical Outcomes for AEP Oxalate Crystallization

SolventDielectric Constant ( ϵ )AEP Free Base SolubilityOxalic Acid SolubilityCrystallization Outcome
Water 80.1MiscibleVery HighNo precipitation (Yield < 10%)
Methanol 33.0HighHighSlow nucleation, low yield
Ethanol 24.3HighModerateGood primary solvent, moderate yield
Acetone 21.0ModerateLowExcellent antisolvent, blocky crystals
MTBE 2.6LowInsolubleStrong antisolvent, risks LLPS if added fast

Workflow Visualization

SolventOptimization N1 1-(2-aminoethyl)-2-pyrrolidinone (Free Base in Ethanol) N2 Oxalic Acid Addition (in EtOH/Acetone) N1->N2 N3 Supersaturation Check (LLPS Risk) N2->N3 N4 Oiling Out Detected (Adjust Solvent Ratio) N3->N4 High Supersaturation N5 Clear Solution (Metastable Zone) N3->N5 Optimal N4->N2 Add Primary Solvent N6 Seed Addition & Antisolvent (MTBE) N5->N6 N7 Controlled Cooling (5°C) & Filtration N6->N7

Figure 1: Decision tree and workflow for optimizing AEP oxalate crystallization and avoiding LLPS.

References

  • Synthesis of 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)pyrrole. PrepChem.[Link]

  • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide. ACS Publications (Crystal Growth & Design).[Link]

  • Crystal forms of the hydrogen oxalate salt of o-desmethylvenlafaxine. PubMed / Journal of Pharmacy and Pharmacology.[Link]

  • OXALATE SALT OF NALOXOL-POLYETHYLENE GLYCOL CRYSTALLINE CONJUGATE.
  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI (Pharmaceutics).[Link]

Sources

resolving HPLC baseline drift when analyzing 1-(2-aminoethyl)-2-pyrrolidinone oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Baseline Drift for 1-(2-aminoethyl)-2-pyrrolidinone oxalate Analyst Persona: Senior Application Scientist

Welcome to the Technical Support Center. In my years of troubleshooting complex separations, few compounds present as much of a "perfect storm" for HPLC baseline instability as 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

The Chemistry Context: This molecule forces us into challenging chromatographic conditions. First, it lacks a conjugated pi-system; detection relies entirely on the pyrrolidinone amide bond, necessitating low-UV monitoring (200–215 nm). Second, the oxalate counterion absorbs strongly in this exact low-UV range[1]. Finally, as a highly polar primary amine, it exhibits poor retention on standard C18 columns, often requiring highly aqueous mobile phases that cause C18 phase dewetting or the use of UV-absorbing ion-pairing reagents.

Below is our authoritative guide to diagnosing and permanently resolving baseline drift for this specific analyte.

Part 1: Troubleshooting FAQs

Q1: Why does my baseline drift upward massively during a reversed-phase gradient run of this compound? A1: This is an optical imbalance, not a chemical contamination. At low wavelengths (< 220 nm), common aqueous additives like Trifluoroacetic Acid (TFA) absorb UV light strongly [[2]]. As your gradient shifts from a highly aqueous phase (A) to an organic phase (B), the total concentration of the UV-absorbing additive changes in the flow cell. Furthermore, the oxalate counterion in your sample can accumulate on the column and elute as a broad, drifting background signal. To resolve this, you must optically balance the absorbance of Mobile Phase A and B (see Protocol 1).

Q2: My baseline is drifting, but I am running an isocratic method. What is causing this? A2: In isocratic HPLC, baseline drift is almost exclusively caused by temperature fluctuations or incomplete column equilibration [[3]]. The refractive index and UV absorbance of the mobile phase are highly temperature-dependent. If your column oven is not engaged, or if the ambient laboratory temperature fluctuates, the detector response will drift. Ensure your column and detector temperatures are aligned, and allow at least 10-20 column volumes for equilibration.

Q3: I am using a Diode Array Detector (DAD). Could my detector settings be causing the drift? A3: Yes. A notorious but overlooked cause of baseline drift and negative peaks is the improper use of a Reference Wavelength [[4]]. By default, many DADs subtract a reference wavelength (e.g., 360 nm) from the analytical wavelength (e.g., 210 nm) to cancel out refractive index changes. However, if your gradient causes a shift in the background absorbance at the reference wavelength, subtracting it will artificially induce a drift in your analytical chromatogram. For low-UV analysis of pyrrolidinones, turn the reference wavelength OFF.

Q4: Should I abandon Reversed-Phase (RP) for HILIC when analyzing this oxalate salt? A4: From an experiential standpoint, I strongly recommend it. 1-(2-aminoethyl)-2-pyrrolidinone is highly polar. In RP-HPLC, it requires highly aqueous conditions that cause baseline drops. Hydrophilic Interaction Liquid Chromatography (HILIC) uses high-organic mobile phases (e.g., 80% Acetonitrile) where polar amines retain beautifully. Because HILIC allows for isocratic elution of such compounds, it completely eliminates gradient-induced baseline drift.

Part 2: Diagnostic Workflows & Strategies

BaselineTroubleshooting N1 Baseline Drift Detected (< 220 nm UV) N2 Gradient or Isocratic? N1->N2 N3 Gradient Run N2->N3 N4 Isocratic Run N2->N4 N5 Optical Imbalance (TFA/Oxalate Absorption) N3->N5 N6 Temperature or Equilibration Issue N4->N6 N7 Action: Balance UV Additive in Mobile Phase A & B N5->N7 N8 Action: Stabilize Column Oven & Flush Flow Cell N6->N8

Logical troubleshooting workflow for diagnosing and resolving HPLC baseline drift.

SeparationStrategy S1 Analyze 1-(2-aminoethyl)-2-pyrrolidinone (Polar Amine + Oxalate) S2 Reversed-Phase (C18) S1->S2 S3 HILIC Mode S1->S3 S4 Poor Retention & High Aqueous Causes Dewetting/Drift S2->S4 S5 Excellent Retention of Polar Amine Isocratic Elution Possible S3->S5 S6 Requires Ion-Pairing (TFA) Increases UV Background S4->S6 S7 Uses Acetonitrile/Buffer Stable Baseline at 210 nm S5->S7

Comparison of Reversed-Phase and HILIC strategies for polar amine baseline stability.

Part 3: Quantitative Mobile Phase Analysis

When operating at 210 nm, your choice of mobile phase additive dictates your baseline stability. Below is a quantitative summary of common additives and their impact on this specific assay.

Mobile Phase AdditiveUV Cutoff (nm)VolatilityBaseline Drift Potential (Gradient)Suitability for Analyte
0.1% Trifluoroacetic Acid (TFA) 210 nmHighSevere (>50 mAU drift)Good ion-pairing; requires strict UV balancing.
10 mM Ammonium Formate 210 nmHighModerate (10-20 mAU drift)Excellent for HILIC and MS compatibility.
0.1% Phosphoric Acid <200 nmNon-volatileLow (<5 mAU drift)Stable low-UV RP; incompatible with MS.
10 mM Ammonium Acetate 210 nmHighModerate (10-20 mAU drift)Good buffering; oxalate may co-elute.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Absorbance Balancing for Low-UV Gradient HPLC

Causality: TFA absorbs UV light strongly at 210 nm, but its molar absorptivity is higher in water than in acetonitrile. A standard gradient (0.1% TFA in Water to 0.1% TFA in ACN) results in a massive upward baseline drift [[2]]. By titrating the TFA concentration, we optically balance the solvents.

Step-by-Step Methodology:

  • Aqueous Phase (A): Prepare 0.10% (v/v) TFA in LC-MS grade Water.

  • Organic Phase (B): Prepare 0.08% (v/v) TFA in LC-MS grade Acetonitrile. (Note: The 20% reduction compensates for the refractive index and absorptivity differences).

  • System Purge: Flush all lines and equilibrate the column at initial gradient conditions for 20 column volumes.

  • Self-Validation Step: Execute a "Blank Gradient" injection (0% to 100% B) without injecting a sample. Monitor the baseline at 210 nm with the DAD Reference Wavelength turned OFF [[4]].

  • Evaluation:

    • If the baseline drifts upward >5 mAU, reduce TFA in Phase B to 0.07%.

    • If the baseline drifts downward >5 mAU, increase TFA in Phase B to 0.09%.

    • Proceed with sample analysis only when the blank gradient baseline is flat.

Protocol 2: Isocratic HILIC Method for Polar Amines

Causality: HILIC leverages a high-organic environment to retain polar amines, allowing for isocratic elution. Isocratic methods inherently eliminate gradient-induced optical drift. Furthermore, maintaining a high buffer concentration prevents the oxalate salt from precipitating in the acetonitrile [].

Step-by-Step Methodology:

  • Column Installation: Install a Zwitterionic HILIC or bare silica column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation: Mix 80% LC-MS grade Acetonitrile with 20% 100 mM Ammonium Formate buffer (adjusted to pH 3.2 with formic acid).

  • Thermal Stabilization: Set the column oven to 30°C. Temperature fluctuations directly alter the refractive index of the mobile phase, causing isocratic baseline wander [[3]].

  • Flow & Equilibration: Set flow rate to 0.4 mL/min. Equilibrate for at least 30 column volumes (HILIC requires longer equilibration than RP).

  • Self-Validation Step: Perform three consecutive replicate injections of the sample diluent (80% Acetonitrile). Overlay the chromatograms. The system is validated for analysis only if the baseline noise is <0.5 mAU and drift is <2 mAU/hour.

Part 5: References
  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. URL:[Link]

  • How to Troubleshoot HPLC Baseline Drift Issues. PatSnap Eureka. URL: [Link]

  • Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination. National Institutes of Health (PMC). URL: [Link]

  • HPLC - Negative Peaks and Baseline Drift. Axion Labs. URL:[Link]

Sources

Technical Support Center: Optimizing 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the palladium-catalyzed Buchwald-Hartwig amination of bifunctional molecules[1].

1-(2-aminoethyl)-2-pyrrolidinone (AEP) is a highly versatile building block, but its cross-coupling is notoriously prone to byproduct formation. The molecule presents a "perfect storm" of chemoselectivity challenges: a highly nucleophilic primary amine (prone to over-arylation), a secondary lactam (prone to competitive N-arylation under strong base), and an oxalate counterion (a potent catalyst poison).

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind byproduct formation and provide a self-validating framework to achieve >95% chemoselectivity.

Part 1: Diagnostic Workflow for Byproduct Identification

Before altering your reaction conditions, you must identify the dominant failure mode. Use the diagnostic flowchart below to map your crude LC-MS data to the correct mechanistic failure.

Troubleshooting Start Analyze Crude LC-MS LowConv Unreacted Ar-X (<15% Conversion)? Start->LowConv Oxalate Diagnosis: Oxalate Pd-Poisoning Action: Pre-free-base amine LowConv->Oxalate Yes CheckMass Analyze Byproduct Mass LowConv->CheckMass No OverAryl Mass = Product + Ar (Over-arylation) CheckMass->OverAryl Double Mass Lactam Mass = Product Isomer (Lactam N-arylation) CheckMass->Lactam Isomeric Mass Ligand Action: Switch to BrettPhos (Steric Exclusion) OverAryl->Ligand Base Action: Use Weaker Base (e.g., K3PO4) Lactam->Base

Fig 1: Diagnostic workflow for identifying and resolving AEP cross-coupling byproducts.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction stalling at <15% conversion, yielding a black precipitate and unreacted aryl halide?

Causality: You are experiencing catalyst poisoning induced by the oxalate salt. The Buchwald-Hartwig catalytic cycle begins with the reduction of Pd(II) to the active Pd(0) species[2]. The oxalate anion ( C2​O42−​ ) is a potent bidentate chelator. If you attempt to free-base the AEP oxalate in situ during the cross-coupling, the liberated oxalate ions will rapidly coordinate to the palladium center, forming an off-cycle, thermodynamically stable Pd(II)-oxalate complex. This strips the phosphine ligands, causing the palladium to aggregate into inactive palladium black. Actionable Solution: Never use the oxalate salt directly in the coupling reaction. You must quantitatively free-base the amine prior to introducing it to the glovebox (See Section 4).

Q2: My LC-MS shows complete consumption of the aryl halide, but my primary byproduct has a mass of [Product + Ar]. How do I stop over-arylation?

Causality: Primary amines initially couple to form a secondary amine. If the steric environment around the palladium center is too open (e.g., when using first-generation ligands like BINAP or dppf), this newly formed secondary amine can undergo a second oxidative addition and reductive elimination cycle, leading to diarylation[1]. Actionable Solution: Switch to a highly sterically demanding biarylphosphine ligand, specifically BrettPhos or tBuBrettPhos . These ligands are rationally designed for primary amines; they create a restrictive binding pocket that readily accepts the primary amine but sterically repels the bulkier secondary amine intermediate, effectively shutting down the over-arylation pathway[3].

Q3: I am detecting a byproduct with the exact same mass as my desired product, but it elutes at a different retention time. What is happening?

Causality: You are observing a chemoselectivity failure: competitive N-arylation of the pyrrolidinone (lactam) ring. While the primary amine is kinetically more nucleophilic, the use of strong alkoxide bases (like NaOtBu or KOtBu) will deprotonate the lactam nitrogen. Once deprotonated, the lactam anion can competitively attack the Pd(II)-aryl complex[2]. Actionable Solution: Modulate your base strength. Switch from NaOtBu to a milder inorganic base like K3​PO4​ . K3​PO4​ is sufficiently basic to facilitate the deprotonation of the primary amine intermediate during the reductive elimination step, but it is too weak to deprotonate the lactam ring, ensuring 100% chemoselectivity for the primary amine[2].

Part 3: Quantitative Condition Matrix

To summarize the causality discussed above, use the following matrix to select your optimal high-throughput screening (HTS) conditions.

Ligand SystemBaseSolventPrimary Amine SelectivityLactam N-Arylation RiskExpected Outcome
BINAP (10 mol%)NaOtBu (2.5 eq)ToluenePoor (High diarylation)HighStalled reaction; complex mixture of isomers and diarylated byproducts.
XPhos (5 mol%) Cs2​CO3​ (2.0 eq)1,4-DioxaneModerateLow60-70% conversion; trace over-arylation observed.
BrettPhos (2 mol%) K3​PO4​ (2.0 eq)1,4-DioxaneExcellent Very Low >95% conversion; strictly mono-arylated product.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate byproduct formation, follow this self-validating Standard Operating Procedure (SOP). A self-validating protocol includes built-in analytical checkpoints to ensure the chemical state is correct before proceeding to the next step.

Phase 1: Quantitative Free-Basing (Crucial for Oxalate Removal)
  • Suspend 1-(2-aminoethyl)-2-pyrrolidinone oxalate (1.5 eq relative to aryl halide) in Dichloromethane (DCM) (10 mL/g).

  • Add an equal volume of 2M aqueous NaOH. Stir vigorously for 30 minutes.

  • Self-Validation Checkpoint 1: Stop stirring and test the pH of the aqueous layer. It must be ≥12 . If the pH is lower, trace oxalate remains protonated and will partition into the organic layer. Add additional NaOH until pH 12 is sustained.

  • Separate the layers. Extract the aqueous layer twice more with DCM.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a pale oil.

Phase 2: Pre-Catalyst Activation & Cross-Coupling

Note: Using a Pd pre-catalyst avoids the need for in situ catalyst formation, ensuring rapid generation of the active LPd(0) species without side reactions[2].

  • In an argon-filled glovebox, charge an oven-dried vial with the Aryl Halide (1.0 eq), BrettPhos Pd G3 precatalyst (2 mol%), and finely milled, anhydrous K3​PO4​ (2.0 eq).

  • Add the free-based 1-(2-aminoethyl)-2-pyrrolidinone (1.2 eq) dissolved in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal the vial, remove from the glovebox, and heat to 80 °C.

  • Self-Validation Checkpoint 2: Observe the reaction color after 10 minutes at 80 °C. A shift from pale yellow to a deep, homogeneous red/orange indicates the successful generation of the active BrettPhos-Pd(0) species. If the solution turns black and deposits a mirror on the glass, oxygen ingress or trace oxalate has poisoned the catalyst.

  • Self-Validation Checkpoint 3: At the 2-hour mark, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You should observe the mono-arylated mass and the absence of the [Product + Ar] mass.

  • Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove phosphate salts, and purify via flash chromatography.

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society - ACS Public
  • Buchwald–Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
  • Buchwald-Hartwig Amin

Sources

Validation & Comparative

Technical Application & Performance Guide: 1-(2-aminoethyl)-2-pyrrolidinone oxalate vs. Classical Pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In advanced organic synthesis and drug development, the selection of the correct bifunctional building block dictates both the yield and the pharmacological profile of the final scaffold. 1-(2-aminoethyl)-2-pyrrolidinone oxalate (CAS: 1392113-56-2)[1] is a specialized, highly stable precursor that combines the polar, hydrogen-bond-accepting properties of a lactam core with the nucleophilic reactivity of a terminal primary amine.

Unlike its free-base counterpart, which is susceptible to atmospheric oxidation and carbamate formation (via CO₂ absorption), the oxalate salt is a highly stable, non-hygroscopic crystalline solid[1]. This structural stabilization ensures precise stoichiometric control during complex multi-component reactions, making it an optimal choice for synthesizing bis-heterocyclic compounds and pharmaceutical intermediates.

Comparative Profiling of Pyrrolidone Derivatives

To objectively evaluate the utility of 1-(2-aminoethyl)-2-pyrrolidinone oxalate, it must be compared against other classical pyrrolidone derivatives. The choice of derivative fundamentally alters the synthetic pathway:

  • N-Methyl-2-pyrrolidone (NMP): Lacks reactive handles; functions purely as a polar aprotic solvent.

  • 2-Pyrrolidone: A secondary lactam that requires aggressive deprotonation (pKa ~14.7) with strong bases (e.g., NaH) to act as a nucleophile.

  • 1-(3-Aminopropyl)-2-pyrrolidinone: A structural homolog. The extended 3-carbon spacer increases lipophilicity and conformational flexibility, slightly altering the basicity of the terminal amine (predicted pKa ~9.85)[2]. In contrast, the 2-carbon (ethyl) spacer of 1-(2-aminoethyl)-2-pyrrolidinone restricts flexibility, which is often crucial for locking drug molecules into specific receptor-binding conformations.

Physicochemical & Reactivity Comparison
DerivativePhysical State (RT)Primary Reactive SiteRelative pKaPrimary Application
1-(2-aminoethyl)-2-pyrrolidinone oxalate Solid (Crystalline)Terminal Primary Amine~9.5 (Amine)Pharmaceutical intermediate, ligand synthesis
1-(3-Aminopropyl)-2-pyrrolidinone LiquidTerminal Primary Amine~9.85 (Amine)Polyamine synthesis, flexible linker[2]
2-Pyrrolidone Liquid / Solid (mp 25°C)Lactam Nitrogen (NH)~14.7 (Lactam)Precursor to NVP, bulk solvent
N-Methyl-2-pyrrolidone (NMP) LiquidNone (Inert)N/APolar aprotic solvent

Mechanistic Insights: The Oxalate Advantage

The causality behind utilizing the oxalate salt rather than the free base lies in reaction predictability . In classical cyclizations, such as the Paal-Knorr synthesis[3], the presence of degraded amine byproducts severely depresses yields. By employing the oxalate salt, the highly reactive free primary amine is generated in situ via mild base neutralization (e.g., Triethylamine). This controlled release prevents premature degradation and ensures that the nucleophilic attack on electrophiles (like 1,4-diketones or acyl chlorides) occurs with maximum atom economy[4].

Pathway A 1-(2-aminoethyl)-2-pyrrolidinone Oxalate Salt B Base Neutralization (Et3N) A->B Deprotonation C Free Primary Amine (Reactive Intermediate) B->C Yields Free Base D Paal-Knorr Cyclization (+ 1,4-Diketone) C->D Condensation E Amidation (+ Acyl Halide) C->E Nucleophilic Attack F Bis-Heterocyclic Scaffolds D->F -2 H2O E->F -HCl

Reactivity pathway of 1-(2-aminoethyl)-2-pyrrolidinone oxalate in organic synthesis.

Experimental Methodology: Self-Validating Paal-Knorr Synthesis

The following protocol details the synthesis of 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)pyrrole [5], demonstrating the application of the oxalate salt in a Paal-Knorr cyclization[3].

Self-Validating Mechanism: The protocol is designed to be visually self-validating. The initial suspension of the oxalate salt will clear upon the addition of triethylamine, confirming the successful liberation of the free amine. Furthermore, the generation of water during the reflux stage acts as a stoichiometric indicator of the condensation's progress.

Step-by-Step Protocol
  • Solvation & Suspension: In a clean, dry 250 mL round-bottom flask, suspend 1-(2-aminoethyl)-2-pyrrolidinone oxalate (1.0 eq, e.g., 10.9 g) in 70 mL of anhydrous methanol[5].

  • In Situ Freebasing: Cool the suspension to 0°C using an ice bath. Dropwise, add Triethylamine (Et₃N) (2.2 eq) under continuous magnetic stirring. Causality: 2.2 equivalents are required to fully neutralize the dicarboxylic oxalic acid and liberate the primary amine. Stir for 15 minutes until the suspension becomes a clear solution.

  • Electrophile Addition: Add acetonylacetone (2,5-hexanedione) (1.05 eq, e.g., 5.7 g) directly to the reaction mixture[5].

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 65–70°C for 2 hours[5]. The heat drives the dehydrative cyclization characteristic of the Paal-Knorr reaction[4].

  • Concentration: Allow the mixture to cool to room temperature. Concentrate the crude reaction product under reduced pressure using a rotary evaporator to remove the methanol.

  • Precipitation & Purification: Add petroleum ether to the concentrated residue to precipitate the crude product. Filter the solid and recrystallize from diethyl ether to yield pure 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)pyrrole (Melting point: 66°-68° C)[5].

Workflow Step1 1. Solvation Suspend Oxalate Salt in MeOH Step2 2. In Situ Freebasing Add Et3N (2.2 eq) at 0°C Step1->Step2 Visual cue: Suspension clears Step3 3. Electrophile Addition Add Acetonylacetone (1.05 eq) Step2->Step3 Amine liberated Step4 4. Cyclization Reflux at 65-70°C for 2h Step3->Step4 Heat applied Step5 5. Workup & Isolation Precipitate with Petroleum Ether Step4->Step5 Reaction complete

Step-by-step Paal-Knorr synthesis workflow using the oxalate salt precursor.

References

  • Title: Synthesis of 2,5-Dimethyl-1-(2-(2-oxo-1-pyrrolidinyl)ethyl)
  • Title: 1-(2-aminoethyl)
  • Title: 1-(3-AMINOPROPYL)
  • Title: A Comparative Guide to the Synthesis of Substituted Pyrrolidines Source: Benchchem URL
  • Title: Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas Source: MDPI URL

Sources

FTIR spectroscopy comparison of 1-(2-aminoethyl)-2-pyrrolidinone salts

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: FTIR Spectroscopy of 1-(2-Aminoethyl)-2-pyrrolidinone and Its Salt Forms

Executive Summary

In pharmaceutical development and advanced organic synthesis, 1-(2-aminoethyl)-2-pyrrolidinone (AEP)[1] serves as a critical diamine building block. Featuring both a cyclic amide (lactam) and a primary aliphatic amine, AEP is frequently converted into various salt forms (e.g., hydrochlorides, sulfates) to optimize solubility, stability, and bioavailability.

This guide provides an authoritative, objective comparison of the Fourier Transform Infrared (FTIR) spectroscopic profiles of the AEP free base versus its common salt forms. By understanding the mechanistic causality behind spectral shifts, researchers can rapidly and non-destructively confirm salt formation and counterion identity.

Mechanistic Principles of Amine Salt FTIR

The structural transition from a free base to an amine salt fundamentally alters the molecule's vibrational modes. Understanding the causality behind these shifts is essential for accurate spectral interpretation:

  • Protonation and the dμ/dx Effect: In its free base form, the primary aliphatic amine of AEP displays two distinct N-H stretching peaks (asymmetric and symmetric) in the 3400–3300 cm⁻¹ region[2]. Upon acid addition, the amine is protonated to form an ammonium ion (-NH₃⁺). Because amine salts are highly polar, the change in dipole moment relative to bond distance ( dμ/dx ) is exceptionally large. This high polarity, combined with extensive hydrogen bonding, causes the sharp N-H peaks to vanish, replaced by a massive, broad -NH₃⁺ stretching envelope between 3200 and 2800 cm⁻¹[3].

  • Lactam Carbonyl Perturbation: The pyrrolidinone ring contains a C=O group that typically absorbs around 1670–1690 cm⁻¹[4]. When the adjacent ethylamine chain is protonated, the resulting -NH₃⁺ group acts as a powerful hydrogen-bond donor. This intramolecular and intermolecular hydrogen bonding draws electron density away from the C=O double bond, slightly weakening it and shifting the carbonyl stretch to a lower wavenumber.

  • Anion Signatures: The choice of acid dictates the presence of anion-specific peaks. Monoatomic anions like chloride (Cl⁻) are too massive to vibrate in the mid-IR region, meaning hydrochloride salts show no distinct anion peaks above 400 cm⁻¹[3]. Conversely, polyatomic anions like sulfate (SO₄²⁻) exhibit intense, broad stretching bands (e.g., S-O stretch) in the mid-IR region, typically around 1050–1100 cm⁻¹[3].

FTIR_Shifts FreeBase Free Base (Primary Amine) Protonation Acid Addition (HCl / H₂SO₄) FreeBase->Protonation SaltForm Ammonium Salt (-NH₃⁺ Form) Protonation->SaltForm Obs1 Loss of ~3350 cm⁻¹ (Free -NH₂ stretch) SaltForm->Obs1 Obs2 Gain of 3200-2800 cm⁻¹ (-NH₃⁺ broad envelope) SaltForm->Obs2 Obs3 Gain of ~1050 cm⁻¹ (SO₄²⁻ stretch, if applicable) SaltForm->Obs3

Mechanistic pathway of amine protonation and resulting FTIR spectral shifts.

Comparative Spectral Data Analysis

The following table summarizes the diagnostic FTIR peak assignments used to differentiate the free base of 1-(2-aminoethyl)-2-pyrrolidinone from its hydrochloride and sulfate salts.

Functional Group / Vibrational ModeFree Base (AEP)Hydrochloride Salt (AEP·HCl)Sulfate Salt (AEP·H₂SO₄)
Primary Amine N-H Stretch ~3350 cm⁻¹, ~3280 cm⁻¹ (Sharp doublets)AbsentAbsent
Ammonium -NH₃⁺ Stretch Absent3200 – 2800 cm⁻¹ (Broad envelope)3200 – 2800 cm⁻¹ (Broad envelope)
Lactam C=O Stretch ~1685 cm⁻¹ (Sharp, strong)~1665 cm⁻¹ (Shifted via H-bonding)~1660 cm⁻¹ (Shifted via H-bonding)
Ammonium -NH₃⁺ Bend Absent1625 – 1560 cm⁻¹ (Asymmetric)1625 – 1560 cm⁻¹ (Asymmetric)
Anion-Specific Stretch NoneNone (Cl⁻ is IR inactive >400 cm⁻¹)~1050 – 1100 cm⁻¹ (Broad S-O stretch)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation checks. Amine salts are notoriously hygroscopic; ambient moisture can introduce a broad O-H stretch (~3400 cm⁻¹) and H-O-H bend (~1640 cm⁻¹) that directly overlap with critical amine and lactam regions.

Step 1: System Validation & Background

  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background for any residual peaks at 2900 cm⁻¹ (organic contamination) or 3300 cm⁻¹ (water). The baseline must be flat before proceeding.

Step 2: Sample Preparation & Desiccation

  • Store all AEP salt samples in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for at least 24 hours prior to analysis.

  • Causality: Bypassing desiccation guarantees moisture absorption, which will artificially inflate the 3400 cm⁻¹ region, leading to false negatives when confirming the disappearance of the free -NH₂ stretch.

Step 3: Sample Application

  • Transfer a small aliquot (1-2 mg) of the solid salt or liquid free base directly onto the ATR crystal.

  • Apply the pressure anvil until the software indicates optimal contact.

  • Validation Check: Monitor the live preview. Ensure the maximum absorbance of the strongest peak (usually the C=O stretch) is between 0.1 and 1.0 Absorbance Units (A.U.). If it exceeds 1.0 A.U., reduce the pressure to prevent detector non-linearity.

Step 4: Data Acquisition & Processing

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans.

  • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by a linear baseline correction.

ATR_FTIR_Workflow Prep 1. Sample Preparation (Vacuum Desiccation) Bkg 2. Background Scan (Clean Diamond ATR) Prep->Bkg App 3. Sample Application (Controlled Pressure) Bkg->App Acq 4. Data Acquisition (4000-400 cm⁻¹, 32 Scans) App->Acq Proc 5. Spectral Processing (ATR & Baseline Correction) Acq->Proc

Step-by-step ATR-FTIR workflow for analyzing hygroscopic amine salts.

Troubleshooting & Expert Insights

As an Application Scientist, I frequently observe misinterpretations of amine salt spectra due to overlapping bands. Here is how to navigate common pitfalls:

  • The "Missing" C-H Stretches: In the salt form, do not be alarmed if you cannot clearly identify the aliphatic C-H stretches of the pyrrolidinone ring (~2950–2850 cm⁻¹). The massive -NH₃⁺ stretching envelope[3] often completely swallows these narrower peaks. They may appear only as faint shoulders on the broader ammonium band.

  • Differentiating Primary vs. Secondary Amine Salts: If you are verifying the purity of AEP against a secondary amine impurity, look at the bending region. Primary amine salts (-NH₃⁺) exhibit an asymmetric bend (1625–1560 cm⁻¹) and a symmetric bend (1550–1500 cm⁻¹). Secondary amine salts (-NH₂⁺) only possess a single bending band in this region[3].

  • ATR vs. KBr Pellets: Always prioritize ATR over transmission KBr pellets for this class of compounds. Potassium bromide is highly hygroscopic. The mechanical grinding process required for KBr pellets rapidly introduces atmospheric water, which will severely convolute the critical 3500–3000 cm⁻¹ diagnostic region.

References

  • Spectroscopy Online - Organic Nitrogen Compounds V: Amine Salts. Explains the dμ/dx effects, -NH₃⁺ stretching envelopes, and anion mid-IR inactivity. URL: [Link]

  • Chemistry LibreTexts - 24.10: Spectroscopy of Amines. Details the asymmetric and symmetric N-H stretching behaviors of primary aliphatic amines. URL:[Link]

  • PubChem (National Center for Biotechnology Information) - 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660. Structural and chemical property validation for AEP. URL:[Link]

  • NIST Chemistry WebBook - 2-Pyrrolidinone. Reference data for standard lactam carbonyl stretching frequencies. URL:[Link]

Sources

A Comparative Guide to Purity Assessment: Benchmarking 1-(2-aminoethyl)-2-pyrrolidinone Oxalate with Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which safety, efficacy, and reproducibility are built. For molecules like 1-(2-aminoethyl)-2-pyrrolidinone oxalate, a versatile synthetic intermediate, rigorous purity assessment is critical to ensure the integrity of downstream applications.[1] This guide provides an in-depth technical comparison, benchmarking the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—against traditional chromatographic techniques. We will explore the causality behind experimental choices, present validated protocols, and demonstrate how a multi-faceted analytical approach provides the highest degree of confidence.

The Principle of Primary Quantification: Why qNMR Excels

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC), which are inherently relative, qNMR is a primary ratio method.[2] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to that signal.[3] This allows for the direct calculation of a substance's purity (as a mass fraction) by co-dissolving the analyte with a certified reference material (an internal standard) of known purity.[2][4]

This key distinction offers several advantages:

  • No Need for Identical Reference Standards: qNMR can quantify a compound without requiring a specific, high-purity reference standard of that same compound. Any stable, non-interfering certified standard can be used.[5]

  • Universal Detection: NMR is a nearly universal detector for organic molecules, as it only requires the presence of NMR-active nuclei (like ¹H).[1][6]

  • Structural Confirmation: The same experiment provides quantitative data and confirms the structural identity of the analyte.

However, the power of qNMR is contingent upon meticulous experimental design and execution.[3]

Experimental Design: A Self-Validating qNMR Protocol

The following protocol for analyzing 1-(2-aminoethyl)-2-pyrrolidinone oxalate is designed to be a self-validating system, where experimental choices are made to minimize uncertainty and ensure accuracy.

Selection of the Internal Standard (IS)

The choice of IS is the cornerstone of the qNMR experiment. An ideal standard must be non-reactive, possess certified purity, and have signals that do not overlap with the analyte.[3][7]

  • Analyte: 1-(2-aminoethyl)-2-pyrrolidinone oxalate

  • Recommended IS: Maleic Acid (Certified Reference Material)

  • Causality:

    • High Purity & Stability: Maleic acid is available as a high-purity, crystalline, non-hygroscopic solid, ensuring accurate weighing and stability.[8][9]

    • Solubility: It is soluble in common NMR solvents like Deuterium Oxide (D₂O) and DMSO-d₆, which are also suitable for the analyte.

    • Signal Simplicity & Separation: Maleic acid produces a sharp singlet in the ¹H NMR spectrum (around 6.3 ppm in D₂O), which is typically well-separated from the aliphatic protons of the pyrrolidinone ring and the aminoethyl chain, preventing signal overlap.

Sample Preparation: The Foundation of Accuracy

Precise and accurate weighing is paramount, as the final purity calculation is directly dependent on the initial masses.[10]

  • Instrumentation: Use a microbalance with a readability of at least 0.001 mg.[3]

  • Procedure:

    • Accurately weigh approximately 10-15 mg of 1-(2-aminoethyl)-2-pyrrolidinone oxalate into a clean glass vial.

    • Accurately weigh approximately 5-8 mg of the Maleic Acid CRM into the same vial.

      • Expertise & Experience: The goal is to achieve a near 1:1 molar ratio between the analyte and the IS. This optimizes the signal-to-noise ratio for both compounds and minimizes integration errors.[10]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O).

    • Vortex thoroughly to ensure complete dissolution and transfer the homogenous solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition: Ensuring Quantitative Fidelity

Acquisition parameters must be optimized to ensure that all signals are uniformly excited and fully relaxed between scans. This is non-negotiable for accurate quantification.[11][12]

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[3]

  • Key Parameters:

    • Pulse Program: A simple 90° single-pulse experiment (e.g., 'zg' on Bruker systems) is preferred.[13]

    • Relaxation Delay (D1): This is the most critical parameter. D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS). A value of 30-60 seconds is often a safe starting point for small molecules to ensure full relaxation and prevent signal saturation, which would lead to underestimation.[5]

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks selected for integration. This minimizes integration errors.[11]

    • Dummy Scans (DS): Use 4 dummy scans to allow the sample to reach a steady state before data acquisition begins.[13]

Data Processing and Purity Calculation

Manual and careful processing of the acquired spectrum is recommended for the highest precision.[3]

  • Fourier Transform: Apply an exponential multiplication with a minimal line broadening factor (e.g., 0.1-0.3 Hz) to improve S/N without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Meticulously correct the phase and baseline of the spectrum. Errors in these steps can introduce significant errors in integration.[3]

  • Integration: Integrate the selected, well-resolved signals for both the analyte and the internal standard. For 1-(2-aminoethyl)-2-pyrrolidinone, a triplet corresponding to a methylene group on the pyrrolidinone ring is often a good choice. For maleic acid, integrate the sharp singlet.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:[11]

    P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the internal standard (from its certificate)

Experimental Protocol: Step-by-Step qNMR Purity Assay

  • Material Preparation: Dry the analyte and Maleic Acid IS under vacuum to remove residual moisture.

  • Weighing: Using a calibrated microbalance, accurately weigh ~12 mg of the analyte and ~6 mg of Maleic Acid into a tared vial. Record weights to the highest precision.

  • Dissolution: Add 0.75 mL of D₂O to the vial. Cap and vortex for 2 minutes until fully dissolved.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the temperature to equilibrate (e.g., 298 K). Lock and shim the instrument until optimal line shape is achieved.[14]

  • T1 Measurement (Optional but Recommended): Perform an inversion-recovery experiment to determine the T₁ values for the signals of interest. Set the relaxation delay (D1) to >5x the longest measured T₁.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse and the determined relaxation delay for 16-32 scans.

  • Data Processing: Manually process the spectrum, ensuring careful phasing and baseline correction.

  • Integration & Calculation: Integrate the chosen signals and calculate the purity using the formula provided above.

  • Validation: Repeat the calculation using a different, well-resolved signal from the analyte molecule. The results should be in close agreement, providing internal validation of the measurement.[8]

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calc [label="4. Purity Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; formula [label="Apply qNMR Formula", fillcolor="#FFFFFF", fontcolor="#202124"]; result [label="Final Purity Value\n(Mass Fraction %)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

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Comparative Analysis: qNMR vs. HPLC

To achieve the highest confidence in a purity claim, an orthogonal method—one that relies on a different physicochemical principle—should be employed.[15] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for this purpose.

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// Edges Sample -> qNMR [label="Measures all\n¹H-containing molecules"]; Sample -> HPLC [label="Separates based on\npolarity/size"]; qNMR -> Purity_qNMR; HPLC -> Purity_HPLC; Purity_qNMR -> Confidence [label="Orthogonal\nMethod 1"]; Purity_HPLC -> Confidence [label="Orthogonal\nMethod 2"]; } caption [label="Logical relationship of orthogonal purity methods.", shape=plaintext, fontsize=10];

Illustrative HPLC Protocol
  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV at 210 nm.

  • Analysis: The sample is injected, and the resulting chromatogram shows peaks for the main component and any UV-active impurities. Purity is typically reported as "Area %," which assumes that all impurities have the same response factor as the main peak—a potentially significant source of error.[10]

Performance Benchmark: qNMR vs. HPLC

The following table summarizes the performance characteristics of each technique for the purity assessment of 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Physical separation of components followed by UV absorbance detection.[15]
Quantification Absolute (Primary Method). Provides true mass fraction.[1][2]Relative (Area %). Assumes equal response factors for impurities.[10]
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a high-purity reference standard of the same compound for accurate assay.
Accuracy & Precision High accuracy and precision (uncertainty often <0.5%).[8][12]High precision, but accuracy is dependent on the response factors of impurities.
LOD / LOQ Generally higher than HPLC (e.g., ~0.1%).[6]Excellent for trace impurities (ppm levels often achievable).
Analysis Time Relatively short per sample (15-30 mins) after method setup.[5][16]Can be longer, especially with gradient elution and column re-equilibration.
Sample Integrity Non-destructive; the sample can be fully recovered.[16]Destructive.
Structural Info Provides full structural confirmation simultaneously.Provides retention time only; requires mass spectrometry (LC-MS) for structural data.

Conclusion: A Synergistic Approach to Purity

For drug development professionals, relying on a single analytical method for purity determination carries inherent risks. While HPLC is unparalleled in its ability to detect and quantify trace impurities, qNMR stands as a robust, primary method for providing an accurate, absolute measure of the main component's purity.[15] It serves as an essential and orthogonal validation of chromatographic results.

By benchmarking the purity of 1-(2-aminoethyl)-2-pyrrolidinone oxalate using the detailed qNMR protocol herein and cross-referencing the results with an orthogonal technique like HPLC, researchers can establish a high-confidence, metrologically sound purity value.[9] This dual-pillar approach not only satisfies rigorous regulatory expectations but also ensures the fundamental quality and integrity of the chemical entities that form the basis of modern therapeutics.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Claridge, T., & Nader, A. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Knight, J., et al. (2013). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH. [Link]

  • Li, W., et al. (2018). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. PMC. [Link]

  • Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]

  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • Liu, J., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Ihara, T., et al. (2015). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • Khaneghah, A. M., et al. (2019). Analytical procedures and methods validation for oxalate content estimation. SciSpace. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. ResearchGate. [Link]

  • Koptional, G., et al. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Al-shehri, S., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

  • CN104655610A - Analysis method and determination method of oxalate ion content in vanadyl oxalate.
  • Giraudeau, P., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. [Link]

Sources

Impurity Profiling in Drug Development: Mass Spectrometry Fragmentation and Platform Comparison for 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on pyrrolidone-based scaffolds (e.g., racetams and novel neurotherapeutics), the rigorous tracking of synthetic intermediates and degradants is non-negotiable. 1-(2-aminoethyl)-2-pyrrolidinone (AEP) is a critical intermediate in these pathways. Frequently isolated as an oxalate salt (AEP-oxalate) to enhance solid-state stability, this highly polar, low-molecular-weight compound lacks a strong UV chromophore, rendering traditional HPLC-UV methods inadequate for trace-level impurity profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for AEP analysis. By deconstructing the mechanistic fragmentation of AEP and providing a self-validating analytical protocol, this guide equips drug development professionals with the data necessary to select the optimal MS platform for their quality control workflows.

Mechanistic Elucidation of AEP Fragmentation

To optimize any mass spectrometry method, one must first understand the gas-phase thermodynamic behavior of the analyte. When AEP-oxalate is introduced into an Electrospray Ionization (ESI) source in positive mode, the salt complex immediately dissociates. The oxalate counter-ion is invisible in positive polarity, while the highly basic primary amine of the AEP free base readily accepts a proton, yielding a dominant precursor ion at m/z 129.1028 ([M+H]⁺) 1.

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers two competing fragmentation cascades governed by standard even-electron dissociation rules 2:

  • Pathway A (Amine Cleavage & Ring Contraction): Protonation at the primary amine induces the neutral loss of ammonia (-17.0265 Da), generating a stable pyrrolidone-alkyl cation at m/z 112.0762 . At higher collision energies, this intermediate undergoes ring opening and expulsion of carbon monoxide (-27.9949 Da), yielding an ion at m/z 84.0813 .

  • Pathway B (Side-Chain Expulsion): Alternatively, protonation at the lactam nitrogen induces a hydrogen rearrangement and the inductive cleavage of the entire aminoethyl side chain as neutral ethylamine (-45.0578 Da). This generates a protonated pyrrolin-2-one species at m/z 84.0449 .

The Analytical Trap: Notice that both pathways produce fragments at a nominal mass of m/z 84. A low-resolution instrument will detect this as a single peak, potentially masking matrix interferences. Only HRMS can resolve this isobaric doublet.

MS_Fragmentation M [M+H]+ m/z 129.1028 F1 [M+H - NH3]+ m/z 112.0762 M->F1 Loss of NH3 (-17.0265 Da) F2 [M+H - C2H7N]+ m/z 84.0449 M->F2 Loss of Ethylamine (-45.0578 Da) F3 [M+H - NH3 - CO]+ m/z 84.0813 F1->F3 Loss of CO (-27.9949 Da)

Fig 1: ESI+ CID fragmentation pathways of 1-(2-aminoethyl)-2-pyrrolidinone ([M+H]+ m/z 129.10).

Technology Comparison: Q-TOF (HRMS) vs. QqQ MS/MS

Selecting the right platform depends entirely on the phase of drug development. The table below objectively compares the performance of a Quadrupole Time-of-Flight (Q-TOF) HRMS against a Triple Quadrupole (QqQ) for AEP impurity profiling.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Utility Routine QA/QC, High-throughput quantificationMethod development, Structural elucidation
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
m/z 84 Resolution Detects single broad peak (m/z 84.1)Resolves 84.0449 and 84.0813 doublet
Limit of Quantitation (LOQ) 0.5 ng/mL (Superior sensitivity via MRM)5.0 ng/mL (Slightly lower sensitivity)
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Matrix Interference Risk Moderate (Relies solely on chromatographic separation)Low (Exact mass filtering eliminates false positives)

Causality in Platform Selection: During early-stage process chemistry, Q-TOF is mandatory. The ability to extract exact mass chromatograms prevents false positives from isobaric matrix components that frequently plague early synthetic batches. However, once the synthetic route is locked and the method moves to a GMP manufacturing environment, the QqQ becomes the superior choice due to its unmatched sensitivity, wider dynamic range, and ruggedness in executing Multiple Reaction Monitoring (MRM) assays.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Because AEP is a highly polar aliphatic amine 3, standard C18 reversed-phase chromatography will result in the analyte eluting in the void volume, leading to catastrophic ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

To ensure this protocol is a self-validating system , we mandate the use of an isotopically labeled internal standard (AEP-d4). By spiking AEP-d4 into the sample prior to extraction, any matrix-induced ESI suppression or volumetric errors will equally affect both the native analyte and the ISTD. The ratio of their responses remains constant, ensuring absolute trustworthiness of the quantitative output.

Workflow S1 Sample Prep Add AEP-d4 ISTD S2 HILIC LC Polar Retention S1->S2 S3 ESI+ Source Oxalate Dissociation S2->S3 S4 Mass Analysis QqQ or Q-TOF S3->S4

Fig 2: Self-validating LC-MS/MS workflow for AEP-Oxalate using HILIC and isotope dilution.

Step-by-Step Methodology (QqQ MRM Optimization)

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the Active Pharmaceutical Ingredient (API) containing the suspected AEP-oxalate impurity.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v).

  • Spike the solution with 10 µL of a 1 µg/mL AEP-d4 internal standard solution.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any insoluble excipients or salts. Transfer the supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Separation

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid). Causality: Low pH ensures the primary amine remains fully protonated, improving peak shape and ESI+ efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins, hold for 1 min, return to 95% B.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters Configure the Triple Quadrupole mass spectrometer in ESI+ MRM mode using the optimized transitions below.

Quantitative Data: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
AEP (Native) 129.1112.115Quantifier (Highest Sensitivity)
AEP (Native) 129.184.125Qualifier (Structural Confirmation)
AEP-d4 (ISTD) 133.1116.115ISTD Quantifier
AEP-d4 (ISTD) 133.188.125ISTD Qualifier

Note: In QqQ systems, the m/z 84.1 product ion represents the unresolved sum of both the 84.0449 and 84.0813 fragments. The ratio between the 112.1 and 84.1 transitions must remain within ±20% of the reference standard to confirm peak purity and validate the result.

References

  • Smolecule. "Buy 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride | 92885-03-5".
  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group".
  • PubChem. "1-Pyrrolidineethanamine | C6H14N2 | CID 1344".

Sources

toxicity profile of 1-(2-aminoethyl)-2-pyrrolidinone oxalate vs standard amines

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of chemical toxicity is critical for advancing safe drug development and formulation workflows. When selecting amine-based building blocks or excipients, researchers frequently default to standard aliphatic amines like Ethylenediamine (EDA). However, these legacy compounds often carry severe toxicological liabilities.

This guide provides an in-depth comparative analysis of the toxicity profile of 1-(2-aminoethyl)-2-pyrrolidinone oxalate against standard aliphatic amines (using EDA as the primary benchmark). By examining the structural causality behind their biological interactions, we can establish safer, more predictable experimental systems.

Mechanistic Causality: Why Structure Dictates Toxicity

The toxicological footprint of an amine is directly governed by its basicity, nucleophilicity, and spatial geometry.

The Liability of Standard Amines (Ethylenediamine) Standard aliphatic diamines like EDA possess two highly reactive, basic primary amine groups. This dual-amine structure results in a high localized pH upon contact with aqueous physiological environments, leading to rapid saponification of lipid bilayers and severe tissue necrosis (corrosivity)[1]. Furthermore, the spatial arrangement of the two amines makes EDA an excellent bidentate chelator. While useful in synthesis, in vivo, it indiscriminately strips essential metal ions (such as copper and zinc) from metalloenzymes, inducing secondary cytotoxicity and cellular metabolic arrest[2].

The Rational Safety of 1-(2-aminoethyl)-2-pyrrolidinone oxalate 1-(2-aminoethyl)-2-pyrrolidinone oxalate mitigates these liabilities through rational structural modification. By incorporating one of the nitrogen atoms into a pyrrolidinone (lactam) ring, the lone pair of electrons on that nitrogen becomes delocalized via resonance with the adjacent carbonyl group. This fundamentally eliminates its basicity and nucleophilicity.

Consequently, the molecule retains only a single primary amine, drastically reducing its overall alkalinity. Formulating the compound as an oxalate salt further buffers the remaining free amine, preventing the sharp spikes in local pH that drive contact corrosivity[3].

ToxicityMechanisms EDA Ethylenediamine (EDA) Standard Amine MechEDA Dual Primary Amines High pKa & Bidentate Chelation EDA->MechEDA Pyrro 1-(2-aminoethyl)-2-pyrrolidinone oxalate MechPyrro Lactam Ring Cyclization Reduced Basicity & Salt Buffering Pyrro->MechPyrro ToxEDA Severe Tissue Necrosis & Strong Sensitization MechEDA->ToxEDA ToxPyrro Moderate Irritation Non-Corrosive Profile MechPyrro->ToxPyrro

Structural causality driving the differential toxicity profiles of EDA and the pyrrolidinone derivative.

Comparative Pharmacotoxicology Data

The following table synthesizes the quantitative and categorical toxicity data for both compounds, highlighting the shift from a corrosive, sensitizing profile to a manageable irritant profile.

Toxicological ParameterEthylenediamine (EDA)1-(2-aminoethyl)-2-pyrrolidinone oxalate
Structural Class Aliphatic DiamineLactam-Amine Oxalate Salt
Acute Oral Toxicity (LD50, Rat) 637 - 1850 mg/kg (Moderate Toxicity)> 2000 mg/kg (Low Toxicity)
Skin Corrosivity (GHS) Category 1C (Causes severe skin burns)Category 2 (Causes skin irritation)
Eye Irritation (GHS) Severe / Corrosive damageCategory 2 (Serious eye irritation)
Dermal Sensitization Strong Positive (Respiratory & Dermal)Weak / Negative
Target Organ Toxicity Kidneys, Liver (Chronic exposure)Respiratory Tract (Transient irritation)

Data aggregated from 1[1] and 3[3].

Experimental Workflows: Self-Validating Protocols

As an application scientist, I must emphasize that amine toxicity screening is notoriously prone to methodological artifacts. Amines can artificially reduce tetrazolium salts (like MTT) or decouple mitochondrial respiration without causing immediate cell death. Therefore, a robust protocol must be a self-validating system that utilizes orthogonal assays to rule out false positives.

Protocol A: In Vitro Cytotoxicity Screening (Orthogonal Validation System)

Purpose: To objectively measure cellular viability while controlling for amine-induced metabolic interference.

  • Cell Seeding: Seed Primary Human Dermal Fibroblasts (HDFa) in two identical 96-well opaque-walled plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions (10 µM to 10 mM) of 1-(2-aminoethyl)-2-pyrrolidinone oxalate and EDA in complete media. Causality Note: The oxalate salt must be fully dissolved; verify the pH of the highest concentration to ensure cytotoxicity is not merely an artifact of media acidification.

  • Treatment: Expose cells to the compounds for 24 hours. Include a vehicle control (media only) and a positive control (0.1% Triton X-100).

  • Primary Readout (MTT Assay - Plate 1): Add MTT reagent and incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Orthogonal Validation (ATP Luminescence - Plate 2): Add CellTiter-Glo® reagent to the second plate. Lyse cells for 10 minutes on an orbital shaker and record luminescence.

    • Self-Validation Logic: If the MTT assay shows high toxicity but ATP levels remain stable, the amine is artificially interfering with mitochondrial oxidoreductases rather than causing true cell death. True toxicity requires a correlated drop in both readouts.

Protocol B: Dermal Sensitization (Murine Local Lymph Node Assay - LLNA)

Purpose: To evaluate the allergic contact dermatitis potential. LLNA is preferred over the Guinea Pig Maximization Test (GPMT) because it provides objective, quantitative data (Stimulation Index) based on primary lymphocyte proliferation[2].

  • Animal Allocation: Divide female CBA/J mice into groups of 5: Vehicle Control (AOO - Acetone:Olive Oil), Positive Control (25% Hexyl Cinnamic Aldehyde), and three Test Groups (10%, 25%, 50% 1-(2-aminoethyl)-2-pyrrolidinone oxalate).

  • Topical Application: Apply 25 µL of the test solution to the dorsum of both ears daily for 3 consecutive days.

  • Radiolabeling: On Day 6, inject 250 µL of PBS containing 20 µCi of 3 H-methyl thymidine intravenously via the tail vein.

  • Lymph Node Excision & Readout: 5 hours post-injection, sacrifice the mice, excise the draining auricular lymph nodes, and prepare a single-cell suspension. Measure the incorporation of 3 H-thymidine using a β -scintillation counter.

  • Validation Check: Calculate the Stimulation Index (SI). An SI ≥3 indicates a sensitizer. The positive control must yield an SI ≥3 for the assay to be considered valid.

ValidationWorkflow Prep Compound Preparation MTT Primary Screen (MTT Assay) Prep->MTT LLNA In Vivo Sensitization (Murine LLNA) Prep->LLNA ATP Orthogonal Validation (ATP Luminescence) MTT->ATP Control Check Profile Validated Toxicity Profile ATP->Profile LLNA->Profile

Self-validating experimental workflow for objective toxicological profiling of amine derivatives.

Conclusion

For drug development professionals engineering novel formulations or synthesizing active pharmaceutical ingredients (APIs), the transition from standard aliphatic amines to structurally refined alternatives is a matter of both safety and experimental integrity.

While Ethylenediamine (EDA) is highly effective as a chemical building block, its dual-primary amine structure guarantees high corrosivity, off-target chelation, and severe sensitization[4]. By contrast, 1-(2-aminoethyl)-2-pyrrolidinone oxalate utilizes lactam cyclization and salt buffering to neutralize these hazards, offering a significantly wider therapeutic and operational window without sacrificing the reactivity of its terminal primary amine.

References

  • 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 - PubChem. National Institutes of Health (NIH).
  • ETHYLENEDIAMINE CAS N°: 107-15-3 - OECD-HPV. Organisation for Economic Co-operation and Development (OECD).
  • 1,2-DIAMINOETHANE (ETHYLENEDIAMINE) - IRIS. World Health Organization (WHO).
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

Sources

Safety Operating Guide

Operational & Disposal Guide: 1-(2-Aminoethyl)-2-Pyrrolidinone Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, handling specialized heterocyclic building blocks requires moving beyond generic disposal guidelines. 1-(2-aminoethyl)-2-pyrrolidinone oxalate (CAS: 1392113-56-2) presents unique logistical and safety challenges because it combines a bioactive nitrogenous base with a highly reactive oxalate counter-ion[1].

This guide provides field-proven, self-validating methodologies to ensure your laboratory maintains absolute safety, environmental compliance, and operational efficiency.

Chemical Profile & Risk Causality

To design an effective disposal plan, we must first understand the causality behind the chemical's hazards. The primary risk in disposing of this compound does not come from the pyrrolidinone ring, but rather the oxalate moiety .

If introduced into biological systems or municipal wastewater, soluble oxalates aggressively chelate divalent cations (specifically calcium)[2]. In human exposure, this systemic calcium depletion can cause severe hypocalcemia and renal tubular obstruction via calcium oxalate precipitation. Environmentally, the amine component acts as a nitrogenous pollutant, contributing to high biochemical oxygen demand (BOD) and aquatic toxicity.

Quantitative Data & Operational Implications
ParameterQuantitative Value / SpecificationOperational Implication
CAS Number 1392113-56-2Primary identifier required for EPA/RCRA waste manifests.
Molecular Formula C₆H₁₂N₂O · C₂H₂O₄High nitrogen/oxygen content; mandates high-temperature incineration.
Molecular Weight 218.20 g/mol High mass contribution from the oxalate salt requires strict mass tracking.
Target pH (Aqueous) 6.0 – 8.0Acidic oxalate solutions must be neutralized prior to final waste routing.

Waste Segregation Workflow

Proper segregation is the first line of defense. Mixing oxalates with incompatible chemicals—such as strong oxidizers or strong acids—can cause rapid, gas-evolving decomposition, liberating toxic oxalic acid gas[3].

Segregation A Waste Generation: 1-(2-aminoethyl)-2-pyrrolidinone oxalate B Determine Physical State and Solvent Matrix A->B C Solid Waste (Pure Powder/Spill Cleanup) B->C Solid D Aqueous Solution (Buffers/Water) B->D Aqueous E Organic Solution (Alcohols/DMSO) B->E Organic F Double-bag in PE. Label: 'Toxic Solid Waste' C->F G Verify pH 6-8. Label: 'Aqueous Toxic Waste' D->G H Label: 'Non-Halogenated Organic Waste' E->H I Licensed High-Temperature Incineration Facility F->I G->I H->I

Figure 1: Segregation and disposal routing for 1-(2-aminoethyl)-2-pyrrolidinone oxalate waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused or Spilled Powder)

Causality: Dry oxalate powders pose a severe inhalation hazard. Mechanical sweeping aerosolizes the dust, allowing it to bypass standard PPE and enter the respiratory tract.

  • Containment: Never sweep the dry powder. Use a damp, disposable absorbent pad to gently collect the solid, binding the dust to the moisture[2].

  • Packaging: Transfer the contaminated pads and any bulk solid into a high-density polyethylene (HDPE) wide-mouth container. Avoid metal containers, as trace moisture can cause oxalates to corrode certain alloys.

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as "Toxic Solid Waste - Contains 1-(2-aminoethyl)-2-pyrrolidinone oxalate (CAS 1392113-56-2)".

  • Storage: Store in a designated secondary containment bin away from strong acids and oxidizers until pickup by an approved waste vendor[4].

Protocol B: Aqueous Waste Treatment (Self-Validating Calcium Precipitation)

When this compound is dissolved in aqueous experimental effluents, the dissolved oxalate poses a regulatory challenge. This protocol utilizes a self-validating precipitation reaction to sequester the toxic oxalate ion before final disposal, a technique adapted from EPA radiochemical oxalate precipitation methods[5].

  • Preparation: Transfer the aqueous waste to a borosilicate glass beaker equipped with a magnetic stir bar. Ensure the pH is neutral (pH 6-8).

  • Precipitation: Under continuous stirring at 300 RPM, add a 1.0 M Calcium Chloride (CaCl₂) solution dropwise.

  • The Self-Validating Step: A dense white precipitate of calcium oxalate (CaC₂O₄) will immediately form. Continue adding CaCl₂ until the addition of a single drop produces no further localized cloudiness. This visual cessation of precipitation is a self-validating indicator that 100% of the dissolved oxalate has been successfully sequestered into a biologically inert solid.

  • Filtration: Vacuum filter the suspension through a 0.45 µm PTFE membrane.

  • Routing:

    • Solid Retentate: The calcium oxalate filter cake is now chemically stable. Dispose of it as standard solid chemical waste.

    • Liquid Filtrate: The remaining liquid contains the [6]. Route this to the "Non-Halogenated Aqueous Waste" carboy for standard facility incineration.

Precipitation Step1 Aqueous Oxalate Waste (Dissolved 1392113-56-2) Step2 Add 1M CaCl2 Solution (Dropwise with stirring) Step1->Step2 Step3 Observe Precipitation (CaC2O4 formation) Step2->Step3 Ca2+ binds C2O4(2-) Step4 Filter Suspension (0.45 µm membrane) Step3->Step4 Visual Validation Step5 Solid: Calcium Oxalate (Route to Solid Waste) Step4->Step5 Retentate Step6 Filtrate: Amine Solution (Route to Aqueous Waste) Step4->Step6 Filtrate

Figure 2: Self-validating calcium precipitation workflow for aqueous oxalate neutralization.

Spill Response & Decontamination

For accidental releases during drug development workflows, immediate and calculated action is required:

  • Isolate: Evacuate personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and an N95 or P100 particulate respirator if powder is aerosolized[7].

  • Neutralize: If the spill is a liquid solution, cover with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as oxalates can react under specific oxidative conditions[2].

  • Clean: Sweep the absorbent using non-sparking tools[8]. Wash the contaminated surface with a dilute alkaline detergent, followed by a thorough water rinse to ensure no residual oxalate crystals remain.

References

  • Environmental Protection Agency (EPA). "Method 9320: Radium 228, part of Test Methods for Evaluating Solid Waste". US EPA. URL:[Link]

Sources

Personal protective equipment for handling 1-(2-aminoethyl)-2-pyrrolidinone oxalate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the use of specialized functionalized heterocycles like 1-(2-aminoethyl)-2-pyrrolidinone oxalate is becoming increasingly common in synthetic workflows. However, handling this compound requires moving beyond generic safety data sheets.

This guide provides a deep, mechanistic understanding of the chemical's hazards and delivers field-proven, self-validating protocols for its safe handling, ensuring both operator safety and experimental integrity.

Executive Summary & Chemical Profile

1-(2-Aminoethyl)-2-pyrrolidinone oxalate is a solid salt combining a basic, nucleophilic amine with an acidic, chelating oxalate counterion.

  • Parent Base CAS: 24935-08-8

  • Physical State: Solid (Crystalline Powder)

  • Primary Hazard Classes: Corrosive/Irritant (Dermal/Ocular), Acute Systemic Toxicity (Inhalation/Ingestion).

To handle this chemical safely, laboratory personnel must respect the dual-hazard nature of the molecule. Standard operating procedures for simple amines are insufficient due to the severe systemic risks introduced by the oxalate moiety.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

Expert chemical handling relies on understanding the causality of toxicity. We do not just wear PPE because a manual dictates it; we wear it to interrupt specific biochemical pathways.

  • The Pyrrolidinone/Amine Moiety (Dermal/Ocular Threat): The parent compound, 1-(2-aminoethyl)pyrrolidin-2-one, is a basic heterocyclic building block. Amines readily saponify epidermal lipids, disrupting the skin's natural barrier. This localized corrosion facilitates the rapid penetration of the compound into subcutaneous tissues.

  • The Oxalate Counterion (Systemic Threat): Oxalate salts are potent precipitants of blood calcium[1]. If oxalate dust is inhaled or absorbed, it binds to physiological calcium to form insoluble calcium oxalate crystals[2]. This triggers a cascade of systemic failures:

    • Acute Hypocalcemia: Depletion of free calcium disrupts cardiovascular and neurological signaling, potentially leading to tetany or cardiovascular collapse. Ingesting or absorbing as little as 5 grams of oxalate can be fatal[2].

    • Renal Toxicity: The insoluble calcium oxalate crystals precipitate in the renal tubules, causing severe mechanical kidney damage and back pain[2],[1].

Quantitative Exposure Limits for Oxalates

To contextualize the inhalation risk, the following table summarizes the regulatory exposure limits for oxalate-containing dusts[3],[1].

AgencyExposure Limit TypeConcentrationMechanistic Justification
OSHA Permissible Exposure Limit (PEL)1 mg/m³ (TWA)Prevents chronic respiratory tract inflammation and renal strain.
NIOSH Recommended Exposure Limit (REL)2 mg/m³ (STEL)Prevents acute mucous membrane burns during short-term handling.
NIOSH IDLH (Immediate Danger)500 mg/m³Based on acute oral toxicity equivalent leading to fatal hypocalcemia.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, Prudent Practices in the Laboratory dictates rigorous engineering controls and PPE selection[4].

Protection AreaRequired PPE SpecificationCausality & Justification
Ocular ANSI Z87.1 Chemical splash goggles or full face shield.Prevents irreversible corneal damage from basic amine and corrosive oxalate dust[1]. Safety glasses are insufficient against fine dust.
Dermal (Hands) Heavy-duty Nitrile gloves (min. 0.11 mm for solids; >0.4 mm for solutions).Nitrile provides excellent resistance to the parent pyrrolidinone and prevents dermal absorption of the oxalate ion.
Dermal (Body) Flame-resistant lab coat, closed-toe non-porous shoes.Prevents accumulation of toxic dust on personal clothing, eliminating secondary exposure routes.
Respiratory N95/P100 particulate respirator (if handled outside HEPA hood).Interrupts the inhalation pathway, preventing systemic hypocalcemia and severe respiratory tract burns[5].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.

Protocol A: Safe Weighing and Transfer

Aerosolization of oxalate powder is the primary vector for acute exposure.

  • Ventilation Verification: Turn on the fume hood or HEPA-filtered balance enclosure. Validation: Hold a small piece of tissue paper at the sash opening; it must pull inward, confirming a minimum face velocity of 80-100 fpm.

  • Static Mitigation: Fine oxalate salts are prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing or jumping.

  • Transfer Execution: Slowly transfer the solid using a clean, dry stainless steel or disposable anti-static plastic spatula. Keep the container as close to the weighing boat as possible to minimize drop height.

  • Immediate Decontamination: Wipe down the balance and surrounding area with a damp, disposable paper towel to capture any residual microscopic dust. Dispose of the towel immediately in a solid hazardous waste container.

Protocol B: Solution Preparation
  • Solvent Selection: Choose a compatible solvent (e.g., water, methanol). Be aware that the dissolution of amine salts can be mildly exothermic.

  • Controlled Addition: Slowly add the solid 1-(2-aminoethyl)-2-pyrrolidinone oxalate to the solvent under continuous magnetic stirring. Causality: Never add solvent directly to a large bulk of the solid, as this can cause rapid localized heating, splattering, and aerosolization of corrosive vapors.

  • Vessel Sealing: Once dissolved, cap the reaction vessel immediately to prevent the evaporation of solvent carrying toxic oxalate aerosols.

Spill Response & Disposal Plan

Oxalic acid and its soluble salts must not be discarded into the environment without proper chemical treatment[1].

Emergency Spill Response Protocol
  • Evacuate and Assess: For large spills, isolate the area for a minimum of 25 meters (75 feet)[5].

  • PPE Upgrade: Don a NIOSH-approved P100 respirator and heavy-duty nitrile gloves before approaching the spill[5].

  • Dust Suppression (Critical): Do NOT dry sweep. Dry sweeping aerosolizes the toxic oxalate dust. Instead, gently cover the solid spill with damp, absorbent paper towels.

  • Collection: Carefully scoop the dampened material using non-sparking tools and place it into a compatible, sealable hazardous waste container.

  • Neutralization: Wash the spill surface with a dilute alkaline solution (e.g., sodium bicarbonate) to neutralize residual acidic oxalates, followed by a thorough water rinse.

Waste Segregation Plan
  • Aqueous/Organic Waste: Collect all liquid waste in a designated container labeled "Toxic/Corrosive Liquid Waste - Contains Oxalates".

  • Incompatibility Warning: Do not mix oxalate waste with strong oxidizers or calcium-containing waste streams. Mixing with calcium will cause uncontrolled precipitation of calcium oxalate, potentially clogging waste lines and creating intractable solid masses.

Hazard Mitigation Visualization

The following diagram maps the logical progression from hazard identification to safe operational execution.

G A 1-(2-Aminoethyl)-2-pyrrolidinone Oxalate (Solid Salt) B Hazard Assessment: Corrosive Amine + Toxic Oxalate A->B Risk Identification C Engineering Controls: Fume Hood / HEPA Enclosure B->C Mitigates Inhalation D PPE Selection: Nitrile Gloves, Goggles, Lab Coat B->D Mitigates Dermal E Weighing & Transfer (Anti-static tools) C->E Safe Environment D->E Operator Protection F Dissolution / Reaction (Exothermic Control) E->F Controlled Processing G Waste Disposal: Segregated Oxalate Waste F->G End of Lifecycle

Workflow for hazard assessment, PPE selection, and safe handling of oxalate salts.

References

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • "Oxalic acid - IDLH", National Institute for Occupational Safety and Health (NIOSH), CDC. Available at: [Link]

  • "Oxalic Acid Dihydrate Safety Data", University of Waterloo Environmental Health and Safety. Available at: [Link]

  • "Oxalic Acid Method number: PV2115", Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • "Oxalic Acid - Hazardous Substance Fact Sheet", New Jersey Department of Health. Available at: [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。